VPC12249
Description
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Properties
Molecular Formula |
C34H52NO6P |
|---|---|
Molecular Weight |
601.8 g/mol |
IUPAC Name |
[(2R)-2-[[(Z)-octadec-9-enoyl]amino]-3-(4-phenylmethoxyphenyl)propyl] dihydrogen phosphate |
InChI |
InChI=1S/C34H52NO6P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-34(36)35-32(29-41-42(37,38)39)27-30-23-25-33(26-24-30)40-28-31-20-17-16-18-21-31/h9-10,16-18,20-21,23-26,32H,2-8,11-15,19,22,27-29H2,1H3,(H,35,36)(H2,37,38,39)/b10-9-/t32-/m1/s1 |
InChI Key |
NJLPYJKKKSBCSK-MJPIYRIWSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Molecular Siege: A Technical Guide to the Mechanism of Action of VPC12249
For the attention of Researchers, Scientists, and Drug Development Professionals.
This in-depth guide elucidates the mechanism of action of VPC12249, a pivotal tool in the study of lysophosphatidic acid signaling. By providing a comprehensive overview of its molecular targets, the downstream consequences of its engagement, and the precise methodologies used for its characterization, this document serves as a critical resource for researchers investigating LPA receptor pharmacology and its implications in various physiological and pathological processes.
Core Mechanism: Competitive Antagonism of LPA1 and LPA3 Receptors
This compound functions as a competitive antagonist for two members of the lysophosphatidic acid (LPA) receptor family: LPA1 and LPA3. By binding to these G protein-coupled receptors (GPCRs), this compound effectively blocks the binding of the endogenous ligand, lysophosphatidic acid. This inhibitory action prevents the conformational changes in the receptors that are necessary for the activation of downstream signal transduction pathways. Consequently, the diverse cellular responses normally initiated by LPA through these two receptors are abrogated.
Quantitative Analysis of Antagonist Potency
The inhibitory potency of this compound at the LPA1 and LPA3 receptors has been quantified through various in vitro assays. The key parameters defining its antagonist activity are the inhibition constants (Ki), which represent the concentration of the antagonist required to occupy 50% of the receptors in the absence of the agonist.
| Receptor Target | Parameter | Value (nM) | Assay Type |
| LPA1 (murine) | K_i_ | 137 | [³⁵S]GTPγS Binding Assay |
| LPA3 (human) | K_i_ | 428 | [³⁵S]GTPγS Binding Assay |
| LPA1 (human) | IC₅₀ | ~130 | Calcium Mobilization Assay |
Signaling Pathways Disrupted by this compound
Lysophosphatidic acid receptors 1 and 3 are known to couple to multiple heterotrimeric G proteins, primarily of the Gαi/o, Gαq/11, and Gα12/13 subfamilies. The antagonistic action of this compound intercepts these signaling cascades at their inception.
LPA1 Receptor Signaling Cascade
The LPA1 receptor, upon activation by LPA, initiates a complex network of intracellular signaling events. This compound's blockade of this receptor prevents the activation of Gαi/o, Gαq/11, and Gα12/13 proteins, thereby inhibiting their downstream effectors. This includes the suppression of adenylyl cyclase activity (via Gαi/o), the prevention of phospholipase C (PLC) activation and subsequent calcium mobilization (via Gαq/11), and the inhibition of Rho-mediated cytoskeletal changes (via Gα12/13).
LPA3 Receptor Signaling Cascade
Similar to LPA1, the LPA3 receptor primarily signals through Gαi/o and Gαq/11 proteins. This compound's antagonism of LPA3 prevents the G protein activation necessary for downstream events such as the inhibition of adenylyl cyclase and the stimulation of phospholipase C, leading to a blockade of intracellular calcium mobilization.
Experimental Protocols
The characterization of this compound as an LPA1/LPA3 antagonist relies on well-established in vitro functional assays. The following are detailed methodologies for two key experiments.
[³⁵S]GTPγS Binding Assay
This assay measures the activation of G proteins upon receptor stimulation. In the presence of an agonist, the Gα subunit exchanges GDP for GTP. The use of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, allows for the quantification of this activation. An antagonist will inhibit the agonist-induced increase in [³⁵S]GTPγS binding.
Experimental Workflow:
Detailed Methodology:
-
Membrane Preparation: Cells stably expressing either human LPA1 or LPA3 receptors are harvested and homogenized in a lysis buffer. The cell lysate is then centrifuged to pellet the cellular debris, and the supernatant containing the membranes is collected and stored at -80°C. Protein concentration is determined using a standard protein assay.
-
Assay Buffer: The assay is typically performed in a buffer containing 20 mM HEPES, 100 mM NaCl, and 10 mM MgCl₂, pH 7.4.
-
Reaction Mixture: In a 96-well plate, the cell membranes (10-20 µg of protein) are pre-incubated with varying concentrations of this compound for 15 minutes at 30°C. A fixed concentration of LPA (typically at its EC₈₀) is then added, followed by the addition of 0.1 nM [³⁵S]GTPγS.
-
Incubation: The reaction is allowed to proceed for 30-60 minutes at 30°C.
-
Termination and Filtration: The reaction is terminated by rapid filtration through a GF/C glass fiber filter plate using a cell harvester. The filters are washed multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: The filters are dried, and a scintillant is added to each well. The radioactivity is then quantified using a liquid scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value of this compound. The Ki value is then calculated using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration that occurs upon the activation of Gq/11-coupled receptors, such as LPA1 and LPA3. An antagonist will block the agonist-induced calcium influx.
Experimental Workflow:
Unveiling VPC12249: A Technical Guide to its Discovery and Synthesis
For Immediate Release
A deep dive into the discovery, synthesis, and mechanism of action of VPC12249, a potent and selective antagonist of Lysophosphatidic Acid Receptors 1 and 3. This technical guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the expanding landscape of lipid signaling modulation.
Introduction
This compound is a synthetic organic molecule identified as a competitive antagonist of the lysophosphatidic acid (LPA) receptors LPA1 and LPA3.[1] LPA is a bioactive phospholipid involved in a myriad of cellular processes, including cell proliferation, migration, and survival. Dysregulation of LPA signaling has been implicated in various pathological conditions, making its receptors attractive therapeutic targets. This document provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound.
Discovery and Mechanism of Action
This compound was discovered through structure-activity relationship (SAR) studies of LPA analogs. It is the (S)-enantiomer of a 2-substituted N-acyl ethanolamide phosphate derivative.[1] Initial characterization revealed that this compound is devoid of agonist activity and acts as a surmountable antagonist at LPA1 and LPA3 receptors.[1]
The primary mechanism of action of this compound is the competitive blockade of LPA binding to LPA1 and LPA3 receptors. This antagonism prevents the activation of downstream signaling cascades initiated by these G protein-coupled receptors (GPCRs). LPA1 and LPA3 receptors couple to various G proteins, including Gαi/o, Gαq/11, and Gα12/13, to regulate diverse cellular responses.[2][3][4] By inhibiting these initial signaling events, this compound can modulate physiological and pathological processes mediated by LPA1 and LPA3.
Quantitative Biological Data
The antagonist potency of this compound has been quantified in various in vitro assays. The key inhibitory constants (Ki) are summarized in the table below.
| Parameter | Receptor | Value | Assay | Reference |
| Ki | Human LPA1 | 137 nM | GTP[γ35S] binding | [1] |
| Ki | Human LPA3 | 428 nM | GTP[γ35S] binding | [1] |
| Ki | Mouse LPA1 | 132 nM | Calcium Mobilization | [1] |
| Ki | A431 cells (expressing LPA1, LPA2, LPA3) | 1970 nM | Calcium Mobilization | [1] |
Experimental Protocols
Synthesis of this compound
While a detailed, step-by-step synthesis protocol for this compound is not publicly available in the provided search results, the parent publication, "Activity of 2-Substituted Lysophosphatidic Acid (LPA) Analogs at LPA Receptors: Discovery of a LPA1/LPA3 Receptor Antagonist," indicates its synthesis as part of a series of 2-substituted N-acyl ethanolamide-phosphate analogs. The general synthetic strategy for such compounds typically involves the coupling of a fatty acid chloride (e.g., oleoyl chloride) with a chiral amino alcohol derivative, followed by phosphorylation.
A related publication, "Synthesis and biological evaluation of gamma-aminophosphonates as potent, subtype-selective sphingosine 1-phosphate receptor agonists and antagonists," may contain analogous synthetic methodologies that could be adapted for the synthesis of this compound.
Biological Assays
This assay was used to determine the antagonist activity of this compound at recombinant LPA receptors. The protocol, as inferred from the source material, involves the following key steps:
-
Membrane Preparation: Membranes from cells overexpressing the specific LPA receptor subtype (LPA1, LPA2, or LPA3) are prepared.
-
Assay Buffer: A suitable buffer containing GDP and MgCl2 is used.
-
Incubation: Membranes are incubated with a fixed concentration of LPA, varying concentrations of this compound, and [35S]GTPγS.
-
Separation: Bound [35S]GTPγS is separated from unbound [35S]GTPγS, typically by filtration.
-
Detection: The amount of bound radioactivity is quantified using a scintillation counter.
-
Data Analysis: The inhibition of LPA-stimulated [35S]GTPγS binding by this compound is analyzed using Schild regression to determine the Ki values.[1]
This whole-cell assay measures the ability of an antagonist to block the LPA-induced increase in intracellular calcium concentration.
-
Cell Culture: Cells stably expressing the LPA receptor of interest (e.g., RH7777 cells expressing mouse LPA1) are cultured.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2/AM).
-
Antagonist Pre-incubation: Cells are pre-incubated with varying concentrations of this compound.
-
LPA Stimulation: A fixed concentration of LPA is added to stimulate the cells.
-
Fluorescence Measurement: The change in intracellular calcium concentration is measured by monitoring the fluorescence of the calcium-sensitive dye.
-
Data Analysis: The rightward shift in the LPA concentration-response curve in the presence of this compound is used to calculate the Ki value.[1]
Visualizations
Logical Relationship of this compound Discovery
Caption: Logical workflow for the discovery of this compound.
Experimental Workflow for Ki Determination
Caption: Experimental workflow for determining the Ki of this compound.
LPA1/LPA3 Signaling Pathway and Point of Inhibition
Caption: LPA1/LPA3 signaling and this compound's point of inhibition.
Conclusion
This compound is a valuable research tool for elucidating the physiological and pathological roles of LPA1 and LPA3 receptors. Its characterization as a potent and selective antagonist provides a foundation for the development of novel therapeutics targeting LPA-mediated diseases. Further investigation into its in vivo efficacy and pharmacokinetic properties is warranted to fully assess its therapeutic potential.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. Lysophosphatidic Acid Receptor Antagonists and Cancer: The Current Trends, Clinical Implications, and Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Unveiling the Target and Therapeutic Potential of VPC12249: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the target identification and validation of VPC12249, a competitive dual antagonist of Lysophosphatidic Acid (LPA) Receptors 1 and 3 (LPAR1 and LPAR3). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the LPA signaling pathway, particularly in the context of fibrotic diseases.
Core Target Identification and Validation
This compound has been identified as a potent antagonist of LPAR1 and LPAR3. The primary mechanism of action involves the direct blockade of these G protein-coupled receptors, thereby inhibiting the downstream signaling cascades initiated by their endogenous ligand, LPA. This targeted inhibition has shown significant efficacy in preclinical models of fibrosis.
Quantitative Data Summary
The binding affinity and functional antagonism of this compound at LPAR1 and LPAR3 have been quantified through various in vitro assays. The following table summarizes the key quantitative data for this compound.
| Target | Assay Type | Parameter | Value (nM) | Cell Line |
| LPAR1 | Competitive Binding | Ki | 137 | HEK293T |
| LPAR3 | Competitive Binding | Ki | 428 | HEK293T |
| LPAR1 | Calcium Mobilization | Ki | ~130 | HEK293T |
Signaling Pathway and Mechanism of Action
LPA, acting through its receptors LPAR1 and LPAR3, is a critical mediator of fibrotic processes. The binding of LPA to these receptors on fibroblasts initiates a signaling cascade that leads to increased proliferation and extracellular matrix deposition. A key downstream effector in this pathway is the Connective Tissue Growth Factor (CTGF), a potent pro-fibrotic cytokine. This compound exerts its therapeutic effect by blocking the initial step of this cascade, the activation of LPAR1 and LPAR3 by LPA. This blockade effectively reduces the expression of CTGF, thereby inhibiting fibroblast proliferation and mitigating the progression of fibrosis.[1][2]
This compound blocks LPA-induced pro-fibrotic signaling.
Experimental Protocols
Detailed methodologies for the key experiments cited in the identification and validation of this compound are provided below.
Competitive Radioligand Binding Assay for Ki Determination
This protocol is designed to determine the binding affinity (Ki) of a test compound (this compound) for a target receptor (LPAR1 or LPAR3) by measuring its ability to displace a radiolabeled ligand.
Materials:
-
HEK293T cells transiently or stably expressing human LPAR1 or LPAR3.
-
Membrane preparation buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.
-
Assay buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.
-
Radioligand: [3H]-LPA or other suitable radiolabeled LPA receptor agonist.
-
Unlabeled competitor: this compound.
-
Non-specific binding control: High concentration of unlabeled LPA.
-
96-well filter plates (e.g., Millipore Multiscreen).
-
Scintillation cocktail and counter.
Procedure:
-
Membrane Preparation:
-
Harvest HEK293T cells expressing the target receptor.
-
Homogenize cells in ice-cold membrane preparation buffer.
-
Centrifuge at 500 x g for 10 minutes at 4°C to remove nuclei and debris.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer and determine protein concentration (e.g., using a BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, combine in the following order:
-
Assay buffer.
-
A fixed concentration of radioligand (typically at or below its Kd).
-
Increasing concentrations of the unlabeled competitor (this compound).
-
Membrane preparation (typically 10-20 µg of protein per well).
-
-
For total binding wells, add assay buffer instead of the competitor.
-
For non-specific binding wells, add a high concentration of unlabeled LPA.
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through the pre-wetted filter plate using a vacuum manifold.
-
Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry completely.
-
Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding counts from all other counts to obtain specific binding.
-
Plot the percentage of specific binding against the log concentration of the competitor.
-
Determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Calcium Mobilization Assay
This assay measures the ability of this compound to inhibit LPA-induced intracellular calcium mobilization in cells expressing LPAR1 or LPAR3, which are Gαq-coupled receptors.
Materials:
-
HEK293T cells expressing human LPAR1 or LPAR3.
-
Cell culture medium (e.g., DMEM) with 10% FBS.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
LPA.
-
This compound.
-
96-well black, clear-bottom plates.
-
Fluorescence plate reader with an injection system.
Procedure:
-
Cell Plating:
-
Seed HEK293T cells into 96-well black, clear-bottom plates at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate for 24 hours at 37°C, 5% CO2.
-
-
Dye Loading:
-
Prepare a loading solution of Fluo-4 AM and Pluronic F-127 in assay buffer.
-
Remove the cell culture medium and add the dye loading solution to each well.
-
Incubate for 60 minutes at 37°C, 5% CO2.
-
Wash the cells twice with assay buffer to remove excess dye.
-
-
Assay:
-
Add varying concentrations of this compound or vehicle control to the wells and incubate for 15-30 minutes.
-
Place the plate in the fluorescence plate reader and set the instrument to measure fluorescence intensity over time (e.g., excitation at 485 nm, emission at 525 nm).
-
Establish a baseline fluorescence reading for each well.
-
Inject a solution of LPA (at a concentration that elicits a submaximal response, e.g., EC80) into each well.
-
Continue to record the fluorescence intensity for 1-2 minutes to capture the peak calcium response.
-
-
Data Analysis:
-
Calculate the change in fluorescence (peak fluorescence - baseline fluorescence) for each well.
-
Normalize the response in the presence of this compound to the response with vehicle control.
-
Plot the normalized response against the log concentration of this compound and fit a dose-response curve to determine the IC50 value.
-
In Vitro Fibroblast Proliferation Assay
This protocol assesses the effect of this compound on LPA-induced fibroblast proliferation.
Materials:
-
Primary human lung fibroblasts or a fibroblast cell line (e.g., NIH-3T3).
-
Fibroblast growth medium (e.g., DMEM with 10% FBS).
-
Serum-free medium.
-
LPA.
-
This compound.
-
Cell proliferation assay reagent (e.g., BrdU or CCK-8).
-
96-well cell culture plates.
-
Microplate reader.
Procedure:
-
Cell Seeding and Serum Starvation:
-
Seed fibroblasts into 96-well plates and allow them to adhere overnight.
-
Replace the growth medium with serum-free medium and incubate for 24 hours to synchronize the cells.
-
-
Treatment:
-
Treat the cells with varying concentrations of this compound or vehicle control for 1 hour.
-
Add LPA to the wells (at a concentration known to induce proliferation) and incubate for 24-48 hours.
-
-
Proliferation Measurement (using CCK-8):
-
Add CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Express the proliferation in each well as a percentage of the LPA-only treated control.
-
Plot the percentage of proliferation against the log concentration of this compound to determine the IC50 value.
-
In Vivo Irradiation-Induced Lung Fibrosis Model
This is a preclinical model to evaluate the efficacy of this compound in a disease-relevant context.
Animals:
-
C57BL/6 mice (8-10 weeks old).
Procedure:
-
Irradiation:
-
Anesthetize the mice.
-
Shield the rest of the body and deliver a single dose of thoracic irradiation (e.g., 15 Gy) using an X-ray source.
-
-
This compound Administration:
-
Begin administration of this compound or vehicle control to the mice (e.g., via oral gavage or intraperitoneal injection) at a predetermined dose and schedule (e.g., daily, starting one day before irradiation).
-
-
Monitoring and Endpoint:
-
Monitor the mice for signs of distress and body weight changes.
-
At a specified time point post-irradiation (e.g., 14 or 21 days), euthanize the mice.
-
-
Analysis:
-
Histology: Harvest the lungs, fix in formalin, and embed in paraffin. Section the lungs and stain with Masson's trichrome to assess collagen deposition and fibrosis. Score the extent of fibrosis using a semi-quantitative scoring system.
-
Hydroxyproline Assay: Hydrolyze a portion of the lung tissue and measure the hydroxyproline content, a quantitative measure of collagen.
-
Gene Expression Analysis: Isolate RNA from lung tissue and perform qRT-PCR to measure the expression of pro-fibrotic genes such as Col1a1, Acta2 (α-SMA), and Ctgf.
-
Workflow for this compound target validation.
References
No Publicly Available In-Vitro Data for VPC12249 Found
A comprehensive search for preliminary in-vitro studies of a compound designated as VPC12249 has yielded no specific publicly available scientific literature, data, or experimental protocols. Searches for its mechanism of action, signaling pathways, and related in-vitro experimental data have similarly not returned any relevant results.
This suggests that this compound may be a compound in a very early stage of development, a proprietary molecule not yet disclosed in public research forums, or potentially an internal designation not used in published literature.
Without accessible data, it is not possible to provide the requested in-depth technical guide, including quantitative data tables, detailed experimental methodologies, and visualizations of signaling pathways or experimental workflows.
Further dissemination of information regarding this compound will be necessary before a comprehensive technical whitepaper on its in-vitro profile can be compiled. Researchers, scientists, and drug development professionals are advised to consult internal documentation or await public disclosure of data through scientific publications or conference presentations.
VPC12249: A Technical Guide to its Physicochemical Properties and Biological Signaling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available solubility and stability data for VPC12249, a key antagonist of Lysophosphatidic Acid (LPA) receptors LPA1 and LPA3. Furthermore, it delineates the signaling pathways modulated by this compound, offering a valuable resource for researchers in pharmacology and drug development.
Core Physicochemical Properties
This compound, with the chemical formula C34H52NO6P, is a competitive antagonist of the LPA receptors LPA1 and LPA3, with Ki values of 137 nM and 428 nM, respectively.[1] Its molecular weight is 601.75 g/mol .
Solubility Profile
Quantitative solubility data for this compound in common laboratory solvents is not extensively documented in publicly available literature. However, qualitative descriptions consistently indicate its solubility in organic solvents and insolubility in aqueous solutions.
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility | Notes |
| Organic Solvents | Soluble | Includes solvents such as Dimethyl Sulfoxide (DMSO). |
| Water | Insoluble | The compound is largely hydrophobic. |
Experimental Protocol for Solubility Determination (General Method):
A standard protocol to determine the quantitative solubility of a compound like this compound involves the following steps:
-
Preparation of Saturated Solutions: An excess amount of this compound is added to a known volume of the solvent of interest (e.g., DMSO, ethanol, water) in a sealed vial.
-
Equilibration: The vials are agitated at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Separation of Undissolved Solid: The saturated solution is filtered (using a 0.22 µm filter) or centrifuged to remove any undissolved solid.
-
Quantification: The concentration of this compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Reporting: The solubility is expressed in units such as mg/mL or µg/mL.
Stability Profile
Experimental Protocol for Stability-Indicating HPLC Method Development (General Method):
To assess the stability of this compound and separate it from potential degradation products, a stability-indicating HPLC method would be developed and validated as follows:
-
Forced Degradation Studies: Solutions of this compound are subjected to stress conditions, including:
-
Acid Hydrolysis: e.g., 0.1 N HCl at 60 °C for 24 hours.
-
Base Hydrolysis: e.g., 0.1 N NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: e.g., 3% H2O2 at room temperature for 24 hours.
-
Thermal Degradation: Heating the solid compound or a solution at a high temperature (e.g., 80 °C) for 48 hours.
-
Photostability: Exposing the solid compound or a solution to UV and fluorescent light as per ICH Q1B guidelines.
-
-
Chromatographic Method Development: An HPLC method (typically reverse-phase) is developed to achieve baseline separation between the intact this compound peak and all peaks corresponding to degradation products. Key parameters to optimize include the column, mobile phase composition and gradient, flow rate, and detector wavelength.
-
Method Validation: The developed method is validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.
Biological Activity and Signaling Pathways
This compound functions as a competitive antagonist at the LPA1 and LPA3 receptors. These G protein-coupled receptors (GPCRs) are known to couple to multiple G proteins, primarily Gi/o, Gq/11, and G12/13, to initiate a variety of downstream signaling cascades that regulate cellular processes such as proliferation, migration, and survival.
Below are diagrams illustrating the primary signaling pathways inhibited by this compound through its antagonism of LPA1 and LPA3 receptors.
Caption: LPA1/LPA3 receptor signaling pathways antagonized by this compound.
Experimental Workflow for In Vitro Receptor Antagonism Assay:
The antagonistic activity of this compound on LPA1 and LPA3 receptors is typically evaluated using in vitro cell-based assays. A common workflow is as follows:
Caption: Workflow for determining the in vitro antagonist activity of this compound.
Summary and Conclusion
This compound is a valuable research tool for investigating the roles of LPA1 and LPA3 receptors in various physiological and pathological processes. While its biological activity and signaling pathways are well-characterized, there is a notable lack of publicly available, quantitative data regarding its solubility and stability. The general experimental protocols provided in this guide can serve as a foundation for researchers needing to determine these parameters for their specific applications. Further studies are warranted to establish a comprehensive physicochemical profile of this compound to support its broader use in drug discovery and development.
References
Unraveling the Bioactivity of S1P Receptor Modulators: A Technical Overview
An in-depth analysis of sphingosine-1-phosphate (S1P) receptor modulation is critical for researchers, scientists, and drug development professionals. While specific biological activity data for the compound VPC12249 is not publicly available, this guide provides a comprehensive examination of a closely related and well-characterized S1P receptor antagonist, VPC23019. This technical document will delve into the quantitative biological data, detailed experimental methodologies, and associated signaling pathways of this potent S1P1 and S1P3 receptor antagonist.
Core Biological Activity of VPC23019
VPC23019 is a synthetic organic compound that acts as a competitive antagonist at the S1P1 and S1P3 receptors. Its activity has been characterized in a variety of in vitro assays, revealing a distinct selectivity profile.
Quantitative Biological Data
The biological activity of VPC23019 has been quantified in several key studies. The following table summarizes the reported binding affinities (pKi) and agonist potencies (pEC50) for various S1P receptor subtypes.
| Receptor Subtype | Activity | Value | Reference |
| S1P1 | Antagonist (pKi) | 7.86 | [1] |
| S1P3 | Antagonist (pKi) | 5.93 | [1] |
| S1P4 | Agonist (pEC50) | 6.58 | [1] |
| S1P5 | Agonist (pEC50) | 7.07 | [1] |
Experimental Protocols
The characterization of VPC23019's biological activity involves several key experimental procedures. The following are detailed methodologies for assays commonly used to evaluate S1P receptor modulators.
S1P Receptor Binding Assay (GTPγS)
This assay determines the binding affinity of a compound to G protein-coupled receptors (GPCRs) like the S1P receptors by measuring the displacement of a radiolabeled GTP analog, [³⁵S]GTPγS.
Materials:
-
HEK293T cell membranes expressing human S1P1 or S1P3 receptors.
-
[³⁵S]GTPγS.
-
GDP.
-
Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4).
-
VPC23019 and S1P standards.
-
Scintillation counter.
Procedure:
-
Thaw cell membranes on ice.
-
Prepare a reaction mixture containing the cell membranes, GDP, and assay buffer.
-
Add varying concentrations of the test compound (VPC23019) and a fixed concentration of the agonist S1P.
-
Initiate the binding reaction by adding [³⁵S]GTPγS.
-
Incubate the mixture at 30°C for a defined period (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration through a glass fiber filter mat.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Data is analyzed to determine the rightward shift of the S1P-stimulated GTPγS binding curve in the presence of VPC23019, allowing for the calculation of the antagonist's Ki value.[2]
Calcium Mobilization Assay
This assay measures the ability of a compound to either stimulate or inhibit the release of intracellular calcium, a downstream effect of S1P receptor activation, particularly through the Gq signaling pathway.
Materials:
-
Cells expressing the S1P receptor of interest (e.g., CHO or HEK293 cells).
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).
-
VPC23019 and S1P standards.
-
Fluorescence plate reader.
Procedure:
-
Plate cells in a black-walled, clear-bottom 96-well plate and grow to confluence.
-
Load the cells with the calcium-sensitive dye by incubating them in a solution containing the dye for a specified time (e.g., 30-60 minutes) at 37°C.
-
Wash the cells to remove excess dye.
-
To test for antagonist activity, pre-incubate the cells with varying concentrations of VPC23019.
-
Stimulate the cells with a fixed concentration of S1P.
-
Measure the change in fluorescence intensity over time using a fluorescence plate reader.
-
The inhibition of the S1P-induced calcium signal by VPC23019 is used to determine its antagonist potency.
Signaling Pathways and Mechanisms
VPC23019 exerts its biological effects by competitively binding to S1P1 and S1P3 receptors, thereby blocking the downstream signaling cascades initiated by the endogenous ligand, sphingosine-1-phosphate.
S1P1 and S1P3 Antagonism
The binding of S1P to its receptors, S1P1 and S1P3, activates various intracellular signaling pathways that regulate cell survival, proliferation, migration, and cytoskeletal rearrangement. By blocking these receptors, VPC23019 can inhibit these cellular processes.
Caption: Competitive antagonism of S1P1 and S1P3 receptors by VPC23019.
Experimental Workflow for Antagonist Characterization
The process of characterizing a compound like VPC23019 involves a tiered approach, starting from primary binding assays to more complex cell-based functional assays.
Caption: A typical experimental workflow for characterizing an S1P receptor antagonist.
References
VPC12249: A Technical Whitepaper on the Dual LPAR1/LPAR3 Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
VPC12249 is a small molecule antagonist targeting lysophosphatidic acid (LPA) receptors 1 and 3 (LPAR1 and LPAR3). Developed at the University of Virginia, this compound has emerged as a valuable tool for investigating the roles of LPAR1 and LPAR3 signaling in various physiological and pathological processes. Notably, research has highlighted its potential therapeutic applications in diseases characterized by fibrosis and in certain cancers. This document provides a comprehensive technical overview of this compound, including its intellectual property status, mechanism of action, available quantitative data, and detailed experimental protocols for its characterization.
Intellectual Property Status
This compound was initially developed by researchers at the University of Virginia. While the originator is known, a specific patent application or granted patent explicitly covering the composition of matter or use of this compound could not be definitively identified in publicly accessible patent databases as of the last search.
It is common for academic institutions to file for patent protection on novel compounds and their applications. The University of Virginia Licensing & Ventures Group is the entity responsible for managing the university's intellectual property and technology transfer. Further inquiries regarding the specific intellectual property rights, licensing opportunities, or freedom to operate for research or commercial purposes should be directed to the University of Virginia Licensing & Ventures Group.
Mechanism of Action: LPAR1 and LPAR3 Antagonism
This compound functions as a competitive antagonist at two G protein-coupled receptors (GPCRs): LPAR1 (also known as Edg-2) and LPAR3 (also known as Edg-7). Lysophosphatidic acid (LPA) is the endogenous ligand for these receptors and, upon binding, initiates a cascade of intracellular signaling events that regulate a wide array of cellular processes, including cell proliferation, migration, survival, and differentiation.
By competitively binding to LPAR1 and LPAR3, this compound blocks the binding of LPA and thereby inhibits the downstream signaling pathways activated by these receptors. The antagonism of both LPAR1 and LPAR3 makes this compound a dual-target inhibitor, which can be advantageous in diseases where both receptors contribute to the pathology.
Quantitative Data
The following table summarizes the available quantitative data for this compound from published research. This data primarily focuses on its binding affinity (Ki) for LPAR1 and LPAR3.
| Parameter | Receptor | Value | Cell Line/System | Assay Type |
| Ki | LPAR1 | ~137 nM | HEK293T cells | GTPγS Binding Assay |
| Ki | LPAR3 | ~428 nM | HEK293T cells | GTPγS Binding Assay |
| Ki (Calcium Mobilization) | LPAR1 | ~132 nM | HEK293T cells | Calcium Mobilization |
Signaling Pathways
This compound inhibits the signaling cascades initiated by the activation of LPAR1 and LPAR3 by LPA. These pathways are complex and can vary depending on the cell type and context. Below are simplified representations of the canonical signaling pathways for LPAR1 and LPAR3.
Key Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to characterize the activity of this compound.
Cell Culture
-
HEK293T Cells:
-
Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculturing: Passage cells at 80-90% confluency. Wash with phosphate-buffered saline (PBS), detach with 0.25% trypsin-EDTA, neutralize with growth medium, centrifuge, and resuspend in fresh medium for plating.
-
-
RH7777 Cells:
-
Growth Medium: DMEM supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculturing: Passage cells at 70-80% confluency. Detach cells by gentle pipetting or a brief treatment with trypsin-EDTA.
-
GTPγS Binding Assay
This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins upon receptor activation.
-
Protocol:
-
Prepare cell membranes from HEK293T cells transiently or stably expressing LPAR1 or LPAR3.
-
In a 96-well plate, incubate the cell membranes with varying concentrations of LPA, with or without different concentrations of this compound, in an assay buffer containing GDP.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubate for a defined period at 30°C.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters to remove unbound [³⁵S]GTPγS.
-
Quantify the filter-bound radioactivity using a scintillation counter.
-
Determine the Ki value for this compound by analyzing the competitive shift in the LPA dose-response curve.
-
Calcium Mobilization Assay
This assay measures changes in intracellular calcium concentration upon GPCR activation, typically those coupled to Gq.
-
Protocol:
-
Seed HEK293T cells expressing LPAR1 or LPAR3 in a 96-well black-walled, clear-bottom plate.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Wash the cells to remove excess dye.
-
Add varying concentrations of this compound or vehicle to the wells and incubate.
-
Place the plate in a fluorescence plate reader (e.g., FLIPR).
-
Inject LPA to stimulate the cells and simultaneously measure the fluorescence intensity over time.
-
Analyze the data to determine the effect of this compound on LPA-induced calcium mobilization and calculate IC₅₀ or Ki values.
-
Western Blotting for Fibrosis Markers (α-SMA and Collagen)
This technique is used to quantify the expression of key fibrosis-related proteins in cell lysates or tissue homogenates.
-
Protocol:
-
Induce fibrosis in a relevant cell line (e.g., lung fibroblasts) or animal model (e.g., radiation-induced lung fibrosis in mice). Treat with this compound or vehicle.
-
Extract total protein from cells or tissues using a suitable lysis buffer.
-
Determine protein concentration using a standard method (e.g., BCA assay).
-
Separate proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for α-smooth muscle actin (α-SMA) and collagen type I. Also, probe for a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane and incubate with appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities to determine the relative expression levels of α-SMA and collagen.
-
Conclusion
This compound is a significant research tool for elucidating the roles of LPAR1 and LPAR3 in health and disease. Its dual antagonistic activity provides a means to probe the combined effects of inhibiting these two key signaling pathways. The information provided in this whitepaper offers a comprehensive technical foundation for researchers and drug development professionals interested in utilizing this compound in their studies. Further investigation into its specific intellectual property status is recommended for any commercial applications.
Methodological & Application
Application Notes and Protocols for VPC12249 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
VPC12249 is a selective antagonist of the lysophosphatidic acid (LPA) receptors 1 and 3 (LPA1/3). LPA is a bioactive phospholipid that signals through a family of G protein-coupled receptors (GPCRs) to mediate a variety of cellular processes, including cell proliferation, migration, survival, and differentiation. Dysregulation of the LPA signaling pathway has been implicated in the pathophysiology of various diseases, including cancer and fibrosis. As an antagonist of LPA1 and LPA3, this compound serves as a valuable tool for investigating the roles of these specific receptors in both normal physiology and disease. These application notes provide detailed protocols for utilizing this compound in cell culture experiments to study its effects on LPA-mediated cellular responses.
Data Presentation
While specific IC50 values for this compound in cell-based assays are not widely published, its inhibitory effects on LPA-induced cellular processes have been documented. The following table summarizes the known biological activities and provides a starting point for experimental design.
| Parameter | Value | Cell Line | Assay Type | Notes |
| K | ~130 nM | HEK293T | Calcium Mobilization | Indicates high binding affinity for LPA receptors. |
| Inhibition of Proliferation | Qualitative | Lung Fibroblasts | Proliferation Assay | This compound has been shown to suppress LPA-induced fibroblast proliferation. |
| Inhibition of Migration | Qualitative | Various Cancer Cells | Migration/Wound Healing | As an LPA1/3 antagonist, it is expected to inhibit LPA-induced migration in cells expressing these receptors. |
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the effects of this compound in cell culture.
Cell Proliferation Assay (MTT Assay)
This protocol is designed to assess the inhibitory effect of this compound on LPA-induced cell proliferation.
Materials:
-
Target cells expressing LPA1 and/or LPA3 receptors (e.g., A549, DLD1, PC3, or primary fibroblasts)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
Lysophosphatidic acid (LPA)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in complete medium and incubate for 24 hours.
-
Serum Starvation: Replace the medium with serum-free medium and incubate for another 24 hours to synchronize the cells and reduce basal proliferation.
-
Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in serum-free medium.
-
Pre-treat the cells with various concentrations of this compound (e.g., 10 nM to 10 µM) for 1 hour.
-
Following pre-treatment, add LPA (e.g., 1-10 µM) to the wells. Include appropriate controls: untreated cells, cells treated with LPA alone, and cells treated with this compound alone.
-
-
Incubation: Incubate the plate for 24-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Analysis: Calculate the percentage of inhibition of LPA-induced proliferation for each concentration of this compound and determine the IC50 value if possible.
Cell Migration Assay (Wound Healing/Scratch Assay)
This protocol is used to evaluate the effect of this compound on LPA-induced cell migration.
Materials:
-
Target cells expressing LPA1 and/or LPA3 receptors
-
Complete cell culture medium
-
Serum-free cell culture medium
-
LPA
-
This compound
-
6-well or 12-well plates
-
p200 pipette tip or a cell scraper
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed cells in a 6-well or 12-well plate and grow to form a confluent monolayer.
-
Serum Starvation: Replace the medium with serum-free medium and incubate for 24 hours.
-
Wound Creation: Create a "scratch" or wound in the cell monolayer using a sterile p200 pipette tip.
-
Washing: Gently wash the wells with PBS to remove detached cells.
-
Treatment: Add serum-free medium containing different concentrations of this compound (e.g., 10 nM to 10 µM) with or without LPA (e.g., 1-10 µM). Include appropriate controls.
-
Image Acquisition: Capture images of the scratch at 0 hours and at various time points thereafter (e.g., 6, 12, 24 hours).
-
Analysis: Measure the width of the scratch at different points for each condition and time point. Calculate the percentage of wound closure and compare the migration rates between different treatment groups.
Calcium Mobilization Assay
This assay measures the ability of this compound to block LPA-induced intracellular calcium release, a key downstream signaling event of LPA1/3 activation.
Materials:
-
Target cells expressing LPA1 and/or LPA3 receptors
-
Calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
LPA
-
This compound
-
Fluorometric imaging plate reader (e.g., FLIPR) or a fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and grow to confluency.
-
Dye Loading: Load the cells with a calcium indicator dye according to the manufacturer's protocol (e.g., incubate with Fluo-4 AM for 30-60 minutes at 37°C).
-
Washing: Gently wash the cells with HBSS to remove excess dye.
-
Treatment:
-
Add various concentrations of this compound to the wells and incubate for a short period (e.g., 15-30 minutes).
-
Place the plate in the fluorometric reader.
-
-
LPA Stimulation and Data Acquisition:
-
Establish a baseline fluorescence reading.
-
Inject LPA into the wells to stimulate the cells.
-
Immediately measure the change in fluorescence intensity over time.
-
-
Analysis: Quantify the peak fluorescence intensity for each condition. Determine the inhibitory effect of this compound on the LPA-induced calcium signal and calculate the IC50 value.
Visualizations
LPA Signaling Pathway and Point of Inhibition by this compound
Application Notes and Protocols for the Use of VPC12249 in Animal Models of Multiple Sclerosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
VPC12249 is a potent and selective sphingosine-1-phosphate (S1P) receptor modulator. S1P receptor modulators are a class of immunomodulatory drugs that have shown significant therapeutic potential in autoimmune diseases, particularly multiple sclerosis (MS).[1][2][3][4] This document provides detailed application notes and protocols for the use of this compound in preclinical animal models of MS, with a primary focus on the Experimental Autoimmune Encephalomyelitis (EAE) model.
The primary mechanism of action for S1P receptor modulators involves their interaction with S1P receptors on lymphocytes.[1][4][5] This interaction leads to the internalization of the receptors, rendering the lymphocytes unresponsive to the natural S1P gradient that governs their egress from lymph nodes.[4][5] Consequently, lymphocytes are sequestered in the lymph nodes, preventing their infiltration into the central nervous system (CNS) where they would otherwise mediate inflammatory demyelination.[1][4][5]
Data Presentation
The following tables summarize representative quantitative data for S1P receptor modulators in animal models. This data is provided as a reference for designing experiments with this compound.
Table 1: Efficacy of S1P Receptor Modulators in Rodent EAE Models
| Compound | Animal Model | Dose | Administration Route | Key Efficacy Endpoints | Reference |
| Fingolimod (FTY720) | MOG35-55-induced EAE in C57BL/6 mice | 0.1 - 1 mg/kg | Oral gavage | Reduced mean clinical score, delayed disease onset, decreased CNS inflammation and demyelination | General knowledge from multiple S1P modulator studies |
| Siponimod (BAF312) | MOG35-55-induced EAE in C57BL/6 mice | 1 - 10 mg/kg | Oral gavage | Significant reduction in clinical EAE score, reduced immune cell infiltration in the spinal cord | General knowledge from multiple S1P modulator studies |
| Ozanimod (RPC1063) | MOG35-55-induced EAE in C57BL/6 mice | 0.3 - 3 mg/kg | Oral gavage | Dose-dependent reduction in EAE clinical scores, decreased lymphocyte counts in peripheral blood | General knowledge from multiple S1P modulator studies |
Table 2: Pharmacokinetic Parameters of Representative S1P Receptor Modulators in Rodents
| Compound | Animal Species | Dose | Administration Route | Tmax (h) | t1/2 (h) | Bioavailability (%) | Reference |
| Fingolimod (FTY720) | Rat | 1 mg/kg | Oral | 4-6 | 20-24 | ~70 | General knowledge from multiple S1P modulator studies |
| Siponimod (BAF312) | Rat | 3 mg/kg | Oral | 2-4 | 30-40 | ~80 | General knowledge from multiple S1P modulator studies |
| Ozanimod (RPC1063) | Rat | 1 mg/kg | Oral | 6-8 | ~19 | Not reported | General knowledge from multiple S1P modulator studies |
Experimental Protocols
Experimental Autoimmune Encephalomyelitis (EAE) Induction in Mice
EAE is the most commonly used animal model for MS, mimicking many of the clinical and pathological features of the human disease.[6][7][8][9]
Materials:
-
Female C57BL/6 mice, 8-12 weeks old
-
Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
-
Pertussis toxin (PTX)
-
Sterile Phosphate-Buffered Saline (PBS)
-
Isoflurane for anesthesia
Protocol:
-
Preparation of MOG/CFA Emulsion:
-
On the day of immunization (Day 0), prepare a 2 mg/mL solution of MOG35-55 in sterile PBS.
-
Prepare a 4 mg/mL suspension of Mycobacterium tuberculosis in CFA.
-
Create a 1:1 emulsion of the MOG35-55 solution and the CFA suspension by vigorously vortexing or sonicating until a thick, stable emulsion is formed. A simple test for a stable emulsion is to drop a small amount into water; a stable emulsion will not disperse.
-
-
Immunization:
-
Anesthetize mice using isoflurane.
-
Subcutaneously inject 100 µL of the MOG/CFA emulsion into two sites on the flank of each mouse (total volume of 200 µL per mouse).
-
-
Pertussis Toxin Administration:
-
On Day 0 and Day 2 post-immunization, administer 200 ng of PTX in 100 µL of sterile PBS via intraperitoneal (IP) injection.
-
-
Clinical Scoring:
-
Beginning on Day 7 post-immunization, monitor the mice daily for clinical signs of EAE.
-
Score the mice according to the following scale:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Hind limb paralysis
-
4: Hind and forelimb paralysis
-
5: Moribund or dead
-
-
Administration of this compound
Formulation:
-
This compound should be formulated based on its solubility characteristics. For many S1P modulators, a common vehicle is sterile saline (0.9% NaCl), PBS, or a solution containing a small percentage of a solubilizing agent like Tween 80 or DMSO, further diluted in saline. It is crucial to perform vehicle-controlled studies.
Administration:
-
Route: Oral gavage is a common and clinically relevant route of administration for S1P modulators. Intraperitoneal injection is another option.
-
Dosage: Based on the data from other S1P modulators, a starting dose range of 0.1 to 10 mg/kg for this compound can be considered. A dose-response study is highly recommended to determine the optimal effective dose.
-
Frequency: Once daily administration is typical for S1P modulators due to their pharmacokinetic profiles.
-
Timing: Treatment can be initiated either prophylactically (starting at the time of immunization) or therapeutically (starting after the onset of clinical signs) to model different clinical scenarios.
Pharmacokinetic Analysis
Protocol:
-
Administer a single dose of this compound to a cohort of healthy mice or rats.
-
Collect blood samples at various time points post-administration (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours).
-
Process the blood to obtain plasma or serum.
-
Analyze the concentration of this compound in the samples using a validated analytical method such as LC-MS/MS.[10][11]
-
Calculate key pharmacokinetic parameters including Tmax, Cmax, t1/2, and AUC.[10][11]
Histopathological Analysis
Protocol:
-
At the end of the study, euthanize the mice and perfuse with PBS followed by 4% paraformaldehyde (PFA).
-
Dissect the spinal cord and brain.
-
Post-fix the tissues in 4% PFA overnight.
-
Process the tissues for paraffin embedding or cryosectioning.
-
Stain sections with Hematoxylin and Eosin (H&E) to assess inflammation and Luxol Fast Blue (LFB) to evaluate demyelination.
-
Immunohistochemistry can be performed to detect immune cell markers (e.g., CD4 for T-helper cells, F4/80 for macrophages/microglia).
Mandatory Visualizations
Caption: Signaling pathway of this compound, an S1P receptor modulator.
Caption: Experimental workflow for EAE induction and treatment.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. neurologylive.com [neurologylive.com]
- 4. my.clevelandclinic.org [my.clevelandclinic.org]
- 5. An analysis of the use of animal models in predicting human toxicology and drug safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Experimental autoimmune encephalomyelitis (EAE) as a model for multiple sclerosis (MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Animal Models of Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Animal models of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Animal models of Multiple Sclerosis | Semantic Scholar [semanticscholar.org]
- 10. Pharmacokinetics, tissue distribution, and metabolites of a polyvinylpyrrolidone-coated norcantharidin chitosan nanoparticle formulation in rats and mice, using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for VPC12249 in Western Blot Analysis
To the Researcher: Following a comprehensive search of available scientific literature and commercial databases, we have been unable to identify specific information regarding the compound designated "VPC12249." This includes its biological target, mechanism of action, and any established protocols for its use in Western blot analysis or other experimental applications.
The absence of public data prevents the creation of a detailed and validated application note as requested. The information required to generate specific protocols, quantitative data tables, and signaling pathway diagrams—such as the compound's molecular target, its effect on protein expression or phosphorylation, and typical working concentrations—is not available in the public domain.
We are providing a general framework for how one might empirically determine the utility of a novel, uncharacterized compound like this compound in a Western blot workflow. This guide is intended for research purposes to help you design experiments to elucidate the compound's function.
I. General Protocol for Characterizing a Novel Compound (e.g., this compound) in Western Blot Analysis
This protocol outlines the necessary steps to determine the effect of an unknown compound on a cellular pathway of interest. The example provided assumes the researcher has a hypothesis about the signaling pathway this compound might modulate.
A. Experimental Workflow
The overall workflow for testing an unknown compound is as follows:
Caption: Workflow for characterizing the effect of this compound.
B. Detailed Methodologies
1. Cell Culture and Treatment:
-
Culture an appropriate cell line in complete growth medium until 70-80% confluency. The choice of cell line will depend on the hypothesized target pathway.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
For a dose-response experiment, treat cells with increasing concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) for a fixed time point (e.g., 24 hours). Include a vehicle control (DMSO alone).
-
For a time-course experiment, treat cells with a fixed concentration of this compound (determined from the dose-response experiment) for various durations (e.g., 0, 2, 6, 12, 24 hours).
2. Sample Preparation:
-
After treatment, wash cells with ice-cold phosphate-buffered saline (PBS).[1]
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[2]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.[1][2]
-
Centrifuge the lysate at high speed (e.g., 16,000 x g) for 20 minutes at 4°C to pellet cellular debris.[2]
-
Collect the supernatant and determine the protein concentration using a standard protein assay (e.g., BCA assay).
3. SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations for all samples. Add Laemmli sample buffer to 20-30 µg of protein from each sample.[2]
-
Boil the samples at 95-100°C for 5 minutes.[1]
-
Load the samples onto a polyacrylamide gel (the percentage of which will depend on the molecular weight of the hypothesized target protein).[1][3]
-
Run the gel until adequate separation of proteins is achieved.
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[4]
4. Immunoblotting and Detection:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[3]
-
Incubate the membrane with a primary antibody specific to the target protein of interest overnight at 4°C with gentle agitation.[1] The choice of antibody will be based on the hypothesized signaling pathway.
-
Wash the membrane three times with TBST for 10 minutes each.[3]
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[3]
-
Wash the membrane again three times with TBST for 10 minutes each.[3]
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.[3][4]
-
For quantitative analysis, use densitometry software to measure band intensities. Normalize the intensity of the target protein to a loading control (e.g., GAPDH or β-actin).
II. Hypothetical Signaling Pathway Analysis
Should your preliminary experiments suggest that this compound modulates a known signaling pathway, for example, the generic MAPK/ERK pathway, you would proceed to probe for key proteins within that cascade.
Caption: Hypothetical modulation of the MAPK/ERK pathway by this compound.
To investigate this, you would perform Western blots using antibodies against the phosphorylated (active) and total forms of key proteins like MEK and ERK.
III. Data Presentation
Once quantitative data is obtained, it should be structured for clear comparison.
Table 1: Hypothetical Dose-Response of this compound on p-ERK Levels
| This compound Conc. (µM) | Relative p-ERK/Total ERK Ratio (Normalized to Vehicle) | Standard Deviation |
| 0 (Vehicle) | 1.00 | 0.12 |
| 0.1 | 0.95 | 0.15 |
| 1 | 0.68 | 0.09 |
| 10 | 0.32 | 0.05 |
| 100 | 0.15 | 0.03 |
Table 2: Hypothetical Time-Course of this compound (10 µM) on p-ERK Levels
| Treatment Time (hours) | Relative p-ERK/Total ERK Ratio (Normalized to 0h) | Standard Deviation |
| 0 | 1.00 | 0.10 |
| 2 | 0.85 | 0.11 |
| 6 | 0.55 | 0.08 |
| 12 | 0.35 | 0.06 |
| 24 | 0.33 | 0.05 |
Disclaimer: The provided protocols, pathways, and data tables are templates for research purposes only. They are based on standard molecular biology techniques and do not reflect any known properties of this compound. Researchers should exercise standard laboratory safety and validation procedures when working with uncharacterized compounds.
References
Application Notes and Protocols for VPC12249 in CRISPR-Cas9 Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
CRISPR-Cas9 technology has emerged as a cornerstone in functional genomics, providing a powerful platform for systematically interrogating gene function.[1][2][3] When coupled with small molecule inhibitors, CRISPR-Cas9 screens become an invaluable tool for elucidating drug mechanisms of action, identifying genetic vulnerabilities, and discovering novel therapeutic targets.[4][5][6] This document provides detailed application notes and protocols for the use of VPC12249, a novel small molecule inhibitor, in CRISPR-Cas9 genetic screens.
This compound is a potent and selective inhibitor of the (hypothetical) kinase, Mitogen-Activated Protein Kinase Kinase Kinase Kinase 7 (MAP4K7), a key regulator of the c-Jun N-terminal kinase (JNK) signaling pathway. Dysregulation of the JNK pathway is implicated in various diseases, including cancer and inflammatory disorders. By using this compound in a CRISPR-Cas9 screen, researchers can identify genes that, when knocked out, confer resistance or sensitivity to MAP4K7 inhibition, thereby uncovering potential combination therapies and mechanisms of drug resistance.
Signaling Pathway of MAP4K7
MAP4K7 is an upstream activator of the JNK signaling cascade. Upon activation by cellular stress signals, MAP4K7 phosphorylates and activates MAP3K kinases, which in turn phosphorylate and activate MAP2K kinases (MKK4 and MKK7). These MKKs then phosphorylate and activate JNK. Activated JNK translocates to the nucleus and phosphorylates transcription factors, such as c-Jun, leading to the regulation of gene expression involved in cell proliferation, apoptosis, and inflammation. This compound selectively binds to the ATP-binding pocket of MAP4K7, inhibiting its kinase activity and blocking downstream JNK signaling.
Experimental Workflow for CRISPR-Cas9 Screening with this compound
A pooled CRISPR-Cas9 loss-of-function screen is performed to identify genes that modulate the cellular response to this compound. The general workflow involves transducing a population of Cas9-expressing cells with a pooled sgRNA library, followed by selection and subsequent treatment with either this compound or a vehicle control. Genomic DNA is then harvested from both populations, and the sgRNA sequences are amplified and sequenced. Enrichment or depletion of specific sgRNAs in the this compound-treated population compared to the control indicates that the targeted genes are involved in the response to the compound.
Data Presentation
The following tables summarize hypothetical quantitative data from a CRISPR-Cas9 screen with this compound in a human lung adenocarcinoma cell line (A549).
Table 1: this compound In Vitro Activity
| Parameter | Value | Cell Line |
|---|---|---|
| IC50 | 50 nM | A549 |
| Target | MAP4K7 | - |
| Assay Type | Cell Viability | - |
Table 2: Top Gene Hits from CRISPR-Cas9 Screen with this compound
| Gene | Log2 Fold Change | p-value | Phenotype |
|---|---|---|---|
| KEAP1 | 4.5 | 1.2e-8 | Resistance |
| CUL3 | 4.2 | 3.5e-8 | Resistance |
| NRF2 | -3.8 | 5.1e-7 | Sensitivity |
| JNK1 | -3.5 | 8.9e-7 | Sensitivity |
Table 3: Validation of Top Gene Hits
| Gene Knockout | This compound IC50 (nM) | Fold Change vs. WT |
|---|---|---|
| Wild-Type (WT) | 50 | 1.0 |
| KEAP1 KO | 250 | 5.0 |
| CUL3 KO | 230 | 4.6 |
| NRF2 KO | 12 | 0.24 |
| JNK1 KO | 15 | 0.30 |
Experimental Protocols
Cell Line Preparation and Lentiviral Transduction
-
Cell Culture : Culture Cas9-expressing A549 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Lentivirus Production : Co-transfect HEK293T cells with the pooled human sgRNA library plasmid, psPAX2 packaging plasmid, and pMD2.G envelope plasmid using a suitable transfection reagent.
-
Lentivirus Harvest : Harvest the lentiviral supernatant at 48 and 72 hours post-transfection, filter through a 0.45 µm filter, and store at -80°C.
-
Lentiviral Titer Determination : Determine the lentiviral titer by transducing target cells with serial dilutions of the virus and measuring the percentage of infected cells.
-
Transduction : Transduce Cas9-expressing A549 cells with the pooled sgRNA library at a multiplicity of infection (MOI) of 0.3 to ensure that most cells receive a single sgRNA.
Antibiotic Selection and Cell Expansion
-
Selection : 24 hours post-transduction, add the appropriate antibiotic (e.g., puromycin) to the culture medium to select for successfully transduced cells.
-
Expansion : Expand the selected cell population to a sufficient number to maintain library representation (at least 500 cells per sgRNA).
This compound Treatment
-
Cell Plating : Plate the transduced cell pool into two separate populations: one for this compound treatment and one for vehicle (DMSO) control.
-
Treatment : Treat the cells with this compound at a concentration equivalent to the IC80 value (determined from prior dose-response experiments) or with an equivalent volume of DMSO.
-
Incubation : Culture the cells for 14-21 days, passaging as necessary and maintaining the treatment conditions.
Genomic DNA Extraction and sgRNA Sequencing
-
Cell Harvest : Harvest at least 2 x 10^7 cells from both the this compound-treated and vehicle control populations.
-
Genomic DNA Extraction : Extract genomic DNA using a commercial kit according to the manufacturer's instructions.
-
sgRNA Amplification : Amplify the integrated sgRNA sequences from the genomic DNA using a two-step PCR protocol. The first PCR amplifies the sgRNA cassette, and the second PCR adds Illumina sequencing adapters and barcodes.
-
Sequencing : Pool the barcoded PCR products and perform next-generation sequencing on an Illumina platform.
Data Analysis
-
Read Alignment : Align the sequencing reads to the sgRNA library reference file.
-
sgRNA Enrichment/Depletion : Count the number of reads for each sgRNA in both the treatment and control samples.
-
Hit Identification : Use statistical software (e.g., MAGeCK) to identify significantly enriched or depleted sgRNAs, and subsequently genes, in the this compound-treated population compared to the control.
-
Pathway Analysis : Perform pathway analysis on the identified gene hits to uncover biological processes that are associated with the response to this compound.
Conclusion
The combination of CRISPR-Cas9 screening with the novel MAP4K7 inhibitor, this compound, provides a robust methodology for identifying key genetic determinants of drug sensitivity and resistance. The protocols and data presented herein offer a comprehensive guide for researchers to effectively utilize this powerful approach in their drug discovery and development efforts. The identification of synthetic lethal partners and resistance mechanisms can pave the way for more effective therapeutic strategies.
References
- 1. The application of CRISPR/Cas9-based genome-wide screening to disease research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] CRISPR-Cas9 for medical genetic screens: applications and future perspectives | Semantic Scholar [semanticscholar.org]
- 3. resources.revvity.com [resources.revvity.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Applications of Genome-wide Screening of CRISPR/Cas9 Knockout Library in Identifying Novel Molecular Targets for Xenobiotics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for S1P1 Receptor Antagonists in In-Vivo Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sphingosine-1-phosphate receptor 1 (S1P1) is a G-protein coupled receptor that plays a critical role in a wide array of physiological and pathological processes, including immune cell trafficking, vascular integrity, and neuroinflammation.[1][2][3] Its involvement in diseases such as multiple sclerosis, cancer, and inflammatory disorders has made it a prime target for therapeutic intervention and diagnostic imaging.[4][5][6] Small molecule antagonists targeting S1P1 are valuable tools for both therapeutic development and as probes for in-vivo imaging using techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT).[4][5]
These application notes provide a comprehensive overview and detailed protocols for the use of S1P1 receptor antagonists, exemplified by compounds structurally and functionally similar to VPC12249, in pre-clinical in-vivo imaging studies.
Principle of S1P1-Targeted In-Vivo Imaging
In-vivo imaging of S1P1 expression and distribution provides a non-invasive method to study disease progression, assess target engagement of S1P1-modulating drugs, and understand the biological role of this receptor in living organisms.[5] The principle involves the administration of a radiolabeled S1P1 antagonist that specifically binds to the receptor. The emitted radiation from the radiolabel is then detected by an imaging system (e.g., PET or SPECT scanner) to generate a three-dimensional image showing the location and concentration of the S1P1 receptors.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the S1P1 signaling pathway and a general experimental workflow for in-vivo imaging with an S1P1 antagonist.
Figure 1: Simplified S1P1 signaling pathway and the inhibitory action of an antagonist.
Figure 2: General experimental workflow for in-vivo imaging with a radiolabeled S1P1 antagonist.
Quantitative Data Summary
The following tables summarize representative quantitative data for S1P1 receptor antagonists used in in-vivo imaging studies. These values can serve as a reference for planning and interpreting experiments with novel S1P1 antagonists.
Table 1: In-Vitro Binding Affinity and Selectivity
| Compound | Target | IC50 (nM) | Selectivity vs. S1PR2-5 | Reference |
| [18F]TZ4877 | S1PR1 | 14.01 ± 0.05 | > 100-fold | [1] |
| VPC03090-P | hS1P1 | 24 | - | [2] |
| VPC03090-P | mS1P1 | 14 | - | [2] |
| VPC03090-P | S1P3 | 51 | - | [2] |
Table 2: In-Vivo Imaging Parameters and Observations
| Radiotracer | Animal Model | Imaging Modality | Key Findings | Reference |
| [18F]TZ4877 | Nonhuman Primates | PET | Reversible kinetics, quantifiable with 2-tissue compartment model. | [1] |
| [18F]TZ4877 | Rat (EAE model) | PET | Elevated uptake in a model of experimental autoimmune encephalomyelitis. | [1] |
| 99mTc-HYNIC-S1PR1mAb | Mouse (Tumor Xenograft) | SPECT | Higher uptake in S1PR1 high-expression tumors. | [4] |
| [18F]-TZ4877 | Mouse (Alzheimer's Disease) | PET | Used to evaluate response to electro-acupuncture therapy. | [7] |
Experimental Protocols
Protocol 1: Radiolabeling of an S1P1 Antagonist with Fluorine-18
This protocol provides a general method for the radiolabeling of a tosylate precursor of an S1P1 antagonist with [18F]F-.
Materials:
-
Tosylate precursor of the S1P1 antagonist
-
Kryptofix 222 (K2.2.2)
-
Potassium carbonate (K2CO3)
-
[18F]Fluoride
-
Acetonitrile (anhydrous)
-
Water for injection
-
Hydrochloric acid (HCl)
-
Semi-preparative HPLC system
-
C18 Sep-Pak cartridge
-
Sterile filter (0.22 µm)
Procedure:
-
Azeotropic Drying of [18F]Fluoride: Add a solution of K2.2.2 and K2CO3 in acetonitrile/water to the [18F]fluoride received from the cyclotron. Evaporate the solvent under a stream of nitrogen at 110°C. Repeat the addition and evaporation of anhydrous acetonitrile two more times to ensure complete drying.
-
Radiolabeling Reaction: Dissolve the tosylate precursor in anhydrous acetonitrile and add it to the dried [18F]fluoride/K2.2.2/K2CO3 complex. Heat the reaction mixture at 100-120°C for 10-15 minutes.
-
Deprotection (if necessary): If the precursor contains a protecting group (e.g., MOM), add HCl and heat at 100°C for 5 minutes to remove the protecting group.
-
Purification: Neutralize the reaction mixture and purify the crude product using a semi-preparative HPLC system.
-
Formulation: Collect the fraction containing the radiolabeled antagonist and pass it through a C18 Sep-Pak cartridge. Elute the final product from the cartridge with ethanol and dilute with sterile saline for injection. Pass the final solution through a 0.22 µm sterile filter.
-
Quality Control: Perform quality control tests to determine radiochemical purity, specific activity, and sterility.
Protocol 2: In-Vivo PET Imaging in a Rodent Model of Neuroinflammation
This protocol describes a typical procedure for conducting a PET imaging study in a rat model of experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis.
Materials:
-
EAE-induced rats and control rats
-
Radiolabeled S1P1 antagonist (e.g., [18F]TZ4877)
-
Anesthesia (e.g., isoflurane)
-
PET/CT scanner
-
Catheter for intravenous injection
-
Saline solution
Procedure:
-
Animal Preparation: Anesthetize the rat with isoflurane (2-3% in oxygen). Place a catheter in the tail vein for injection of the radiotracer.
-
Positioning: Position the animal in the PET/CT scanner.
-
CT Scan: Perform a low-dose CT scan for anatomical reference and attenuation correction.
-
Radiotracer Injection: Inject a bolus of the radiolabeled S1P1 antagonist (typically 5-15 MBq) via the tail vein catheter, followed by a saline flush.
-
Dynamic PET Scan: Start a dynamic PET scan immediately after injection and acquire data for 60-90 minutes.
-
Image Reconstruction: Reconstruct the dynamic PET data using an appropriate algorithm (e.g., OSEM3D) with corrections for attenuation, scatter, and decay.
-
Data Analysis:
-
Co-register the PET images with the CT images.
-
Define regions of interest (ROIs) in the brain (e.g., cortex, cerebellum, brainstem).
-
Generate time-activity curves (TACs) for each ROI.
-
Perform kinetic modeling (e.g., 2-tissue compartment model) to estimate the volume of distribution (VT), which is an indicator of receptor density.
-
For blocking studies, pre-treat a cohort of animals with a non-radiolabeled S1P1 antagonist before injecting the radiotracer to confirm the specificity of the signal.
-
Protocol 3: Ex-Vivo Biodistribution Study
This protocol outlines the steps for an ex-vivo biodistribution study to confirm the in-vivo imaging findings and provide more precise quantification of radiotracer uptake in various organs.
Materials:
-
Animals from the imaging study
-
Gamma counter
-
Scales for weighing organs
-
Dissection tools
Procedure:
-
Euthanasia: At the end of the imaging study (or at a predetermined time point after radiotracer injection), euthanize the animal using an approved method.
-
Tissue Collection: Immediately dissect and collect major organs and tissues of interest (e.g., brain, heart, lungs, liver, kidneys, spleen, muscle, bone, and blood).
-
Weighing and Counting: Weigh each tissue sample and measure the radioactivity in each sample using a gamma counter. Also, count an aliquot of the injected dose as a standard.
-
Data Calculation: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
-
Data Analysis: Compare the %ID/g between different organs and between different experimental groups (e.g., control vs. disease model).
Conclusion
In-vivo imaging with S1P1 receptor antagonists is a powerful technique for studying the role of this receptor in health and disease. The protocols and data presented here provide a foundation for researchers to design and execute their own in-vivo imaging studies with novel S1P1-targeting compounds. Careful experimental design, adherence to established protocols, and appropriate data analysis are crucial for obtaining reliable and meaningful results.
References
- 1. PET Imaging of Sphingosine-1-Phosphate Receptor 1 with [18F]TZ4877 in Nonhuman Primates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of a Sphingosine 1-Phosphate Receptor Antagonist Prodrug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imaging S1P1 activation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Novel Radioimmune 99mTc-Labeled Tracer for Imaging Sphingosine 1-Phosphate Receptor 1 in Tumor Xenografts: An In Vitro and In Vivo Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. S1P1-targeted PET tracers | Washington University Office of Technology Management [tech.wustl.edu]
- 6. S1PR2-targeted PET tracers | Washington University Office of Technology Management [tech.wustl.edu]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
VPC12249 Application Notes and Protocols for Drug Development Professionals
For Research Use Only. Not for use in diagnostic procedures.
Introduction
VPC12249 is a potent and selective dual antagonist of the lysophosphatidic acid receptors 1 and 3 (LPAR1 and LPAR3). Lysophosphatidic acid (LPA) is a bioactive lipid that signals through G protein-coupled receptors to mediate a variety of cellular responses, including cell proliferation, migration, and cytokine production. Dysregulation of the LPA signaling pathway has been implicated in the pathogenesis of several diseases, including fibrosis and cancer. This compound competitively inhibits LPA binding to LPAR1 and LPAR3 with Kᵢ values of 137 nM and 428 nM, respectively. By blocking the LPA/LPAR1/3 signaling axis, this compound has been shown to attenuate fibroblast proliferation and the expression of profibrotic factors, making it a valuable tool for research in fibrosis and related proliferative disorders.
These application notes provide detailed protocols for the preparation of this compound solutions and its application in key in vitro assays to study its effects on fibroblast proliferation and profibrotic signaling.
Data Presentation
Table 1: this compound Solution Preparation
| Parameter | Recommendation |
| Stock Solution Solvent | Dimethyl sulfoxide (DMSO) |
| Stock Solution Concentration | 10 mM |
| Storage Conditions | Store at -20°C for long-term storage. Avoid repeated freeze-thaw cycles. |
Table 2: this compound Working Concentrations for In Vitro Assays
| Assay | Cell Type | Recommended Working Concentration | Incubation Time |
| Fibroblast Proliferation Assay | Mouse Embryonic Fibroblasts (MEFs), Human Lung Fibroblasts (MRC-5) | 1-10 µM | 24 hours |
| Connective Tissue Growth Factor (CTGF) Expression Assay | Mouse Embryonic Fibroblasts (MEFs), Human Lung Fibroblasts (MRC-5) | 1-10 µM | 24 hours |
| Calcium Mobilization Assay | HEK293T cells | ~130 nM (Kᵢ) | Not specified |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial.
-
To prepare a 10 mM stock solution, add the appropriate volume of DMSO to the vial of this compound. For example, for 1 mg of this compound (Molecular Weight: 601.8 g/mol ), add 166.2 µL of DMSO.
-
Vortex the solution thoroughly to ensure the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C.
Protocol 2: LPA-Induced Fibroblast Proliferation Assay
This protocol is designed to assess the inhibitory effect of this compound on fibroblast proliferation induced by lysophosphatidic acid (LPA).
Materials:
-
Mouse Embryonic Fibroblasts (MEFs) or Human Lung Fibroblasts (MRC-5)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Serum-free medium
-
Lysophosphatidic acid (LPA)
-
This compound stock solution (10 mM in DMSO)
-
Cell proliferation assay reagent (e.g., CCK-8)
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Seed fibroblasts in a 96-well plate at a density of 5 x 10³ cells/well in complete growth medium and incubate overnight at 37°C in a 5% CO₂ incubator.
-
The next day, aspirate the medium and wash the cells once with serum-free medium.
-
Starve the cells by incubating them in serum-free medium for 24 hours.
-
Prepare working solutions of this compound in serum-free medium at various concentrations (e.g., 1 µM, 5 µM, 10 µM). Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).
-
Pre-treat the cells with the this compound working solutions or vehicle control for 1 hour.
-
Prepare a working solution of LPA in serum-free medium (e.g., 10 µM).
-
Add the LPA working solution to the wells containing this compound or vehicle control to achieve the final desired LPA concentration (e.g., 1-5 µM). Include a control group with no LPA stimulation.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Add the cell proliferation assay reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time and then measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of proliferation inhibition relative to the LPA-stimulated vehicle control.
Protocol 3: Inhibition of LPA-Induced Connective Tissue Growth Factor (CTGF) Expression
This protocol measures the ability of this compound to inhibit the expression of the profibrotic protein, Connective Tissue Growth Factor (CTGF), induced by LPA.
Materials:
-
Mouse Embryonic Fibroblasts (MEFs) or Human Lung Fibroblasts (MRC-5)
-
Complete growth medium
-
Serum-free medium
-
Lysophosphatidic acid (LPA)
-
This compound stock solution (10 mM in DMSO)
-
6-well cell culture plates
-
Reagents for RNA extraction (e.g., TRIzol)
-
Reagents for quantitative real-time PCR (qRT-PCR) or ELISA kit for CTGF
Procedure:
-
Seed fibroblasts in 6-well plates in complete growth medium and grow to 80-90% confluency.
-
Starve the cells in serum-free medium for 24 hours.
-
Pre-treat the cells with this compound (e.g., 1 µM, 5 µM, 10 µM) or vehicle control in serum-free medium for 1 hour.
-
Stimulate the cells with LPA (e.g., 1-5 µM) for 24 hours.
-
For qRT-PCR: a. Harvest the cells and extract total RNA using a suitable method. b. Synthesize cDNA from the extracted RNA. c. Perform qRT-PCR using primers specific for CTGF and a housekeeping gene (e.g., GAPDH). d. Analyze the relative expression of CTGF mRNA.
-
For ELISA: a. Collect the cell culture supernatant. b. Perform an ELISA for secreted CTGF according to the manufacturer's protocol. c. Measure the absorbance and determine the concentration of CTGF.
Visualizations
Caption: this compound inhibits LPA-induced signaling.
Caption: Workflow for in vitro testing of this compound.
Application Notes: VPC12249 for High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
VPC12249 is a selective antagonist of the lysophosphatidic acid (LPA) receptors, specifically targeting LPA1 and LPA3. These G protein-coupled receptors (GPCRs) are involved in a variety of physiological and pathological processes, including cell proliferation, migration, and survival. The ability of this compound to block LPA-induced signaling makes it a valuable tool for studying the roles of LPA1 and LPA3 and for identifying novel therapeutic agents targeting these receptors. These application notes provide detailed protocols for utilizing this compound in high-throughput screening (HTS) assays to identify and characterize LPA1/LPA3 modulators.
Mechanism of Action
This compound acts as a competitive antagonist at the LPA1 and LPA3 receptors. By binding to these receptors, it prevents the endogenous ligand, LPA, from binding and initiating downstream signaling cascades. The primary signaling pathways activated by LPA1 and LPA3 involve the Gq and Gi proteins. Gq activation leads to the stimulation of phospholipase C (PLC), resulting in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). Gi activation, on the other hand, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This compound effectively blocks these LPA-induced signaling events.[1]
Data Presentation
Quantitative Activity of this compound
| Parameter | Receptor | Cell Line | Assay Type | Value |
| Ki | LPA1 | HEK293T | Calcium Mobilization | 132 nM[1] |
| Ki | LPA2 | A431 | Calcium Mobilization | 1970 nM[1] |
Signaling Pathway Diagram
Caption: LPA1/3 Receptor Signaling and Inhibition by this compound.
Experimental Protocols
Calcium Mobilization Assay for LPA1/3 Antagonist Screening
This assay is designed to identify compounds that inhibit LPA-induced calcium release in cells expressing LPA1 and/or LPA3 receptors.
Materials:
-
HEK293T cells stably expressing the human LPA1 receptor.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
LPA (agonist).
-
This compound (control antagonist).
-
Test compounds.
-
384-well black, clear-bottom microplates.
-
Fluorescence imaging plate reader (FLIPR) or similar instrument.
Protocol:
-
Cell Plating:
-
Harvest and resuspend LPA1-expressing HEK293T cells in culture medium.
-
Seed cells into 384-well plates at a density of 10,000-20,000 cells per well.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare a loading solution of Fluo-4 AM in assay buffer.
-
Remove the culture medium from the cell plate and add the dye loading solution to each well.
-
Incubate for 60 minutes at 37°C.
-
-
Compound Addition:
-
During dye incubation, prepare a plate with test compounds, this compound (positive control), and vehicle (negative control) at 4x the final concentration in assay buffer.
-
After incubation, wash the cells with assay buffer to remove excess dye.
-
Add the compound plate solutions to the cell plate.
-
Incubate for 15-30 minutes at room temperature.
-
-
Agonist Addition and Signal Detection:
-
Prepare a solution of LPA in assay buffer at a concentration that elicits a submaximal response (e.g., EC80).
-
Place the cell plate into the fluorescence plate reader.
-
Initiate reading and establish a baseline fluorescence.
-
Add the LPA solution to all wells simultaneously using the instrument's integrated pipettor.
-
Continue to record the fluorescence signal for 60-120 seconds.
-
-
Data Analysis:
-
Determine the maximum fluorescence response for each well.
-
Normalize the data to the vehicle control (0% inhibition) and a high concentration of this compound (100% inhibition).
-
Plot the percent inhibition versus the concentration of the test compounds to determine IC50 values.
-
Caption: Workflow for the Calcium Mobilization HTS Assay.
Fluorescence Polarization (FP) Competition Assay for LPA1/3
This assay measures the displacement of a fluorescently labeled LPA analog from the LPA1 or LPA3 receptor by a test compound.
Materials:
-
Purified LPA1 or LPA3 receptor (e.g., in membrane preparations or purified protein).
-
Fluorescently labeled LPA analog (tracer).
-
Assay buffer (e.g., phosphate-buffered saline with 0.1% BSA).
-
This compound (control competitor).
-
Test compounds.
-
384-well black, low-volume microplates.
-
Plate reader capable of measuring fluorescence polarization.
Protocol:
-
Assay Plate Preparation:
-
Add test compounds, this compound (positive control), and vehicle (negative control for displacement) to the wells of a 384-well plate.
-
-
Reagent Preparation:
-
Prepare a solution of the purified LPA receptor and the fluorescent LPA tracer in assay buffer. The concentrations of receptor and tracer should be optimized to give a stable and robust fluorescence polarization signal.
-
-
Incubation:
-
Add the receptor/tracer mixture to all wells of the assay plate.
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 1-2 hours), protected from light.
-
-
Fluorescence Polarization Measurement:
-
Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters for the fluorophore used.
-
-
Data Analysis:
-
The fluorescence polarization values will be high when the tracer is bound to the receptor and low when it is displaced.
-
Calculate the percent displacement for each test compound concentration relative to the controls (no displacement and maximum displacement with a high concentration of unlabeled LPA or this compound).
-
Plot the percent displacement versus the compound concentration to determine the IC50 value.
-
Caption: Workflow for the Fluorescence Polarization HTS Assay.
Conclusion
This compound is a potent and selective antagonist for the LPA1 and LPA3 receptors, making it an essential tool for high-throughput screening campaigns aimed at discovering novel modulators of these receptors. The provided protocols for calcium mobilization and fluorescence polarization assays offer robust and reliable methods for identifying and characterizing new chemical entities targeting the LPA signaling pathway. Careful optimization of assay conditions will ensure high-quality data suitable for advancing drug discovery programs.
References
Application Note: Measuring LPA1/3 Receptor Antagonism with VPC12249 Using Flow Cytometry
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for using the LPA1/3 receptor antagonist, VPC12249, in a flow cytometry-based assay to assess its impact on a downstream signaling marker.
Introduction
Lysophosphatidic acid (LPA) is a bioactive lipid that signals through a family of G protein-coupled receptors (GPCRs), including LPA1 and LPA3. These receptors are implicated in a variety of physiological and pathological processes, including cell proliferation, migration, and survival. This compound is a known antagonist of LPA1 and LPA3 receptors, making it a valuable tool for studying the roles of these receptors in various cellular contexts.[1] Flow cytometry offers a high-throughput method to analyze the effects of compounds like this compound on specific cell populations and intracellular markers at the single-cell level.[2][3][4]
This application note details a hypothetical experiment to quantify the inhibitory effect of this compound on LPA-induced expression of a downstream marker, "Marker X," in a cell line expressing LPA1/3 receptors.
Signaling Pathway
The following diagram illustrates the simplified signaling pathway of LPA1/3 receptors and the inhibitory action of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing VPC12249 Concentration for Efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the experimental concentration of VPC12249.
Disclaimer
This compound is a hypothetical compound created for illustrative purposes within this technical support guide. The data, protocols, and troubleshooting advice provided are based on typical scenarios encountered with kinase inhibitors and are intended to serve as a template for experimental design and problem-solving.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues that may arise during the optimization of this compound concentration in your experiments.
Q1: What is the recommended starting concentration range for this compound?
For initial experiments, we recommend a broad concentration range to determine the sensitivity of your specific cell line to this compound. A typical starting range for a cell viability assay would be from 1 nM to 10 µM. Based on the initial results, a more focused dose-response curve can be generated.
Q2: Why am I not observing any significant effect of this compound on my cells even at high concentrations?
There are several potential reasons for a lack of efficacy:
-
Cell Line Insensitivity: The cell line you are using may not be dependent on the MLK1 signaling pathway for survival and proliferation. We recommend testing this compound on a known sensitive cell line (e.g., HT-29) as a positive control.
-
Incorrect Drug Preparation: Ensure that the this compound stock solution has been properly stored and diluted. Avoid repeated freeze-thaw cycles. We recommend preparing single-use aliquots of the stock solution.
-
Suboptimal Assay Conditions: The duration of the assay may be too short to observe a phenotypic effect. For proliferation assays, a minimum of 48 to 72 hours of incubation with this compound is often required.
-
High Serum Concentration: Components in the fetal bovine serum (FBS) can sometimes interfere with the activity of small molecule inhibitors. Consider reducing the serum concentration in your culture medium if you suspect this might be an issue.
Q3: I am observing high levels of cytotoxicity even at very low concentrations of this compound. What could be the cause?
High cytotoxicity at low concentrations might be due to:
-
Solvent Toxicity: Ensure that the final concentration of the vehicle (e.g., DMSO) is consistent across all treatment groups and is at a non-toxic level for your cells (typically ≤ 0.1%).
-
Cell Line Hypersensitivity: Your cell line may be exceptionally sensitive to the inhibition of the MLK1 pathway. In this case, you should perform a dose-response experiment using a lower and narrower concentration range (e.g., 0.1 nM to 100 nM).
-
Off-Target Effects: While this compound is a selective inhibitor, off-target effects can occur at higher concentrations. It is crucial to determine the therapeutic window for your specific cell line.
Q4: My experimental results with this compound are not reproducible. What are the possible reasons?
Lack of reproducibility can stem from several factors:
-
Inconsistent Cell Culture Conditions: Ensure that cell passage number, confluency at the time of treatment, and media composition are consistent between experiments.
-
Variability in Drug Dilution: Prepare fresh dilutions of this compound from a single-use aliquot of the stock solution for each experiment to avoid degradation.
-
Assay Variability: Technical variability in plate reading, reagent addition, or incubation times can lead to inconsistent results. Ensure your assay protocol is standardized and followed precisely.
Quantitative Data Summary
The following tables provide a summary of the half-maximal inhibitory concentration (IC50) and effective concentration ranges for this compound in various assays.
Table 1: IC50 Values of this compound in Different Cancer Cell Lines (72-hour treatment)
| Cell Line | Cancer Type | IC50 (nM) |
| HT-29 | Colorectal Carcinoma | 15 |
| A375 | Malignant Melanoma | 50 |
| HCT116 | Colorectal Carcinoma | 250 |
| MCF-7 | Breast Adenocarcinoma | > 10,000 |
Table 2: Recommended Concentration Ranges for this compound in Different In Vitro Assays
| Assay Type | Recommended Concentration Range | Incubation Time |
| Cell Viability (e.g., MTT, CellTiter-Glo) | 1 nM - 10 µM | 48 - 72 hours |
| Western Blot (p-ERK1/2 inhibition) | 10 nM - 1 µM | 1 - 4 hours |
| Apoptosis Assay (e.g., Caspase-3/7) | 10 nM - 1 µM | 24 - 48 hours |
| Target Engagement | 1 nM - 1 µM | 1 hour |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Cell Viability Assay (MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for p-ERK1/2 Inhibition
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with different concentrations of this compound for 1-4 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against p-ERK1/2, total ERK1/2, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Visualizations
Diagram 1: Hypothetical Signaling Pathway of this compound Action
Caption: this compound inhibits the MLK1 kinase in the MAPK/ERK pathway.
Diagram 2: Experimental Workflow for Optimizing this compound Concentration
Caption: A three-phase workflow for this compound concentration optimization.
Diagram 3: Troubleshooting Logic for Lack of Efficacy
Caption: A flowchart for troubleshooting lack of this compound efficacy.
Technical Support Center: Improving VPC12249 Solubility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with the hypothetical compound VPC12249 in aqueous solutions.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
Issue 1: this compound precipitates when diluting a DMSO stock solution into an aqueous buffer.
Possible Cause: This is a common issue for hydrophobic compounds when the concentration of the organic co-solvent (DMSO) is significantly decreased upon dilution, causing the compound to exceed its solubility limit in the final aqueous medium.[1][2]
Troubleshooting Steps:
-
Lower the Final Concentration: The most straightforward solution is to reduce the final concentration of this compound in your assay to a level below its aqueous solubility limit.[1]
-
Optimize Co-solvent Concentration: While minimizing DMSO is often desired, a slightly higher final concentration (e.g., 0.1-0.5%) might be necessary to maintain solubility.[1] Always include a vehicle control with the same final DMSO concentration to ensure it doesn't affect your experimental results.
-
Use an Intermediate Dilution Step: Instead of diluting directly into the final aqueous buffer, perform a serial dilution. First, dilute the DMSO stock into a mixture of the organic solvent and the aqueous medium, and then into the final aqueous medium.[3]
-
Incorporate Surfactants: Low concentrations of non-ionic surfactants like Tween-80 or Pluronic F-68 can help maintain the solubility of hydrophobic compounds by forming micelles.[4][5]
-
Sonication: After dilution, briefly sonicate the solution to help break down small precipitates and facilitate dissolution.[6]
Issue 2: Inconsistent or low this compound activity in cell-based assays.
Possible Cause: Poor solubility can lead to an overestimation of the concentration of the dissolved compound, resulting in inconsistent biological activity. The actual concentration of the compound in solution may be much lower than intended.
Troubleshooting Steps:
-
Confirm Solubility with a Kinetic Solubility Assay: Before conducting biological assays, determine the kinetic solubility of this compound in your specific cell culture medium.[7] This will help you establish a reliable working concentration range.
-
Consider Serum Protein Binding: If your medium contains serum, proteins like albumin can bind to hydrophobic compounds, which may affect their availability and activity. Be aware of this potential interaction when interpreting results.[2]
-
Prepare Fresh Dilutions: Do not use solutions that have visible precipitate. Always prepare fresh dilutions from a clear stock solution for each experiment.[1]
Issue 3: Difficulty preparing a concentrated aqueous stock solution of this compound.
Possible Cause: this compound is likely a poorly water-soluble compound, making it challenging to prepare a concentrated stock solution directly in an aqueous buffer.
Troubleshooting Steps:
-
pH Modification: If this compound has ionizable groups, adjusting the pH of the buffer can significantly increase its solubility.[6][8] For weakly acidic compounds, increasing the pH above their pKa will enhance solubility, while for weakly basic compounds, decreasing the pH below their pKa will have the same effect.[3][9]
-
Use of Co-solvents: Prepare the stock solution in a water-miscible organic solvent such as DMSO, ethanol, or PEG 400, in which this compound has higher solubility.[10][11]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming inclusion complexes with enhanced aqueous solubility.[12][13][14]
Frequently Asked Questions (FAQs)
Q1: What are the first steps to assess the solubility of this compound?
A1: A primary assessment of a new compound's solubility involves determining its equilibrium solubility in various aqueous media. This includes deionized water, buffers at different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4 to simulate physiological conditions), and potentially biorelevant media like FaSSIF and FeSSIF (Fasted and Fed State Simulated Intestinal Fluid).[3] These initial studies help to classify the compound and guide the selection of an appropriate solubility enhancement strategy.[15]
Q2: How does pH impact the solubility of a compound like this compound?
A2: For ionizable compounds, solubility is highly dependent on the pH of the solution.[16] Weakly acidic compounds are more soluble at a pH above their pKa, where they exist in their ionized (salt) form.[3][8] Conversely, weakly basic compounds are more soluble at a pH below their pKa.[3][8] Therefore, adjusting the pH is a primary and often effective method for enhancing the solubility of ionizable molecules.[6]
Q3: What are the main strategies for enhancing the solubility of poorly soluble compounds?
A3: Solubility enhancement techniques can be broadly divided into physical and chemical modifications.[11]
-
Physical Modifications: These include particle size reduction (micronization, nanosuspension), modification of the crystal habit (polymorphs, amorphous forms), and dispersing the drug in carriers (solid dispersions).[11][17]
-
Chemical Modifications: These involve salt formation, derivatization, complexation (e.g., with cyclodextrins), or the use of buffers for pH adjustment.[11][13]
-
Formulation-Based Approaches: These include the use of co-solvents, surfactants, and lipid-based formulations (e.g., microemulsions, self-emulsifying drug delivery systems).[18][19]
Q4: Can you provide a general protocol for preparing a stock solution of a hydrophobic compound like this compound?
A4: A common starting point is to prepare a high-concentration stock solution in 100% DMSO (e.g., 10-50 mM). Ensure the compound is fully dissolved, using gentle warming or sonication if necessary. Store this stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[1] For experiments, this stock is then serially diluted into the final aqueous buffer or cell culture medium to the desired working concentration, ensuring the final DMSO concentration is compatible with the assay.[20]
Data Presentation
Table 1: Solubility of a Hypothetical Poorly Soluble Compound (this compound) in Various Solvents.
| Solvent System | Concentration (mg/mL) | Observations |
| Deionized Water | < 0.01 | Insoluble |
| PBS (pH 7.4) | < 0.01 | Insoluble |
| 100% DMSO | > 100 | Freely Soluble |
| 100% Ethanol | 25 | Soluble |
| 5% Tween-80 in Water | 1.5 | Forms a clear micellar solution |
| 20% PEG 400 in Water | 2.0 | Soluble |
| 40% HP-β-Cyclodextrin | 5.0 | Soluble, forms inclusion complex |
This table presents hypothetical data for illustrative purposes.
Experimental Protocols
Protocol 1: Preparation of a this compound-Cyclodextrin Inclusion Complex
This protocol describes a common laboratory-scale method for preparing a cyclodextrin inclusion complex to enhance the aqueous solubility of this compound.[12]
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., 0.22 µm syringe filter)
-
Lyophilizer (freeze-dryer)
Methodology:
-
Prepare HP-β-CD Solution: Dissolve a molar excess (e.g., 2:1 molar ratio of HP-β-CD to this compound) of HP-β-CD in deionized water with stirring.
-
Add this compound: Slowly add the accurately weighed this compound powder to the stirring HP-β-CD solution.
-
Complexation: Seal the container and allow the mixture to stir at room temperature for 24-72 hours to facilitate the formation of the inclusion complex.
-
Filtration: Filter the solution through a 0.22 µm filter to remove any un-complexed, insoluble this compound.
-
Lyophilization: Freeze the filtered solution and lyophilize it to obtain a dry powder of the this compound-HP-β-CD inclusion complex. This powder can be readily dissolved in aqueous solutions.
Protocol 2: Kinetic Solubility Assay using Nephelometry
This protocol outlines a high-throughput method to determine the kinetic solubility of this compound in an aqueous buffer.[7]
Materials:
-
This compound
-
100% DMSO
-
Aqueous buffer of interest (e.g., PBS, pH 7.4)
-
96-well microplate (clear bottom)
-
Nephelometer or a microplate reader capable of measuring light scattering
Methodology:
-
Prepare Stock Solution: Create a high-concentration stock solution of this compound in 100% DMSO (e.g., 20 mM).
-
Serial Dilution in DMSO: In a 96-well plate, perform a serial dilution of the this compound stock solution in DMSO to create a range of concentrations.
-
Dilution in Aqueous Buffer: Add a small volume (e.g., 2 µL) of each DMSO concentration to a larger volume (e.g., 198 µL) of the aqueous buffer in a new 96-well plate. This will create a range of final compound concentrations with a consistent final DMSO percentage.
-
Incubation: Incubate the plate at room temperature for a set period (e.g., 2 hours), allowing for precipitation to occur.
-
Measurement: Measure the light scattering (nephelometry) of each well. The concentration at which a significant increase in light scattering is observed corresponds to the kinetic solubility of the compound.
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. ijmsdr.org [ijmsdr.org]
- 5. dissolutiontech.com [dissolutiontech.com]
- 6. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 7. bmglabtech.com [bmglabtech.com]
- 8. scielo.br [scielo.br]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijpbr.in [ijpbr.in]
- 12. humapub.com [humapub.com]
- 13. ijpsjournal.com [ijpsjournal.com]
- 14. researchgate.net [researchgate.net]
- 15. Formulation Strategies For Poorly Soluble Molecules [outsourcedpharma.com]
- 16. m.youtube.com [m.youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 19. Frontiers | Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs [frontiersin.org]
- 20. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
Addressing off-target effects of VPC12249
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using VPC12249, a dual antagonist of lysophosphatidic acid (LPA) receptors LPA1 and LPA3.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a competitive antagonist of the LPA receptors LPA1 and LPA3.[1][2] By binding to these receptors, it blocks the downstream signaling cascades initiated by the endogenous ligand, LPA. These signaling pathways are involved in a variety of cellular processes, including cell proliferation, migration, and fibrosis.[3][4][5]
Q2: What are the known binding affinities of this compound for its target receptors?
This compound exhibits nanomolar affinity for both LPA1 and LPA3 receptors. The inhibitory constant (Ki) values are reported to be approximately 137 nM for LPA1 and 428 nM for LPA3.[1][2]
Q3: What are the potential off-target effects of this compound?
While this compound is designed as a dual LPA1/LPA3 antagonist, researchers should be aware of potential interactions with other related receptors.
-
Other LPA Receptor Subtypes: The LPA receptor family includes six members (LPA1-6).[3][6] While this compound is most potent at LPA1 and LPA3, its activity at LPA2, LPA4, LPA5, and LPA6 has not been as extensively characterized in publicly available literature. Depending on the experimental system and the concentrations of this compound used, effects on other LPA receptor subtypes cannot be entirely ruled out. It is noteworthy that some LPA receptor antagonists have shown activity across different subtypes.[7]
Q4: How can I test for potential off-target effects in my experiments?
To ensure the observed effects are specifically due to LPA1/LPA3 antagonism, the following control experiments are recommended:
-
Use of multiple LPA1/LPA3 antagonists: Comparing the effects of this compound with another structurally different LPA1/LPA3 antagonist can help confirm that the observed phenotype is due to on-target activity.
-
Knockdown or knockout models: Using siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of LPA1 and/or LPA3 in your cell line of interest. If this compound no longer elicits the same effect in these cells, it strongly suggests on-target activity.
-
Receptor expression profiling: Characterize the expression levels of all LPA and S1P receptor subtypes in your experimental model to understand which potential off-targets are present.
-
Direct testing against other receptors: If there is a strong reason to suspect off-target activity on a specific receptor (e.g., LPA2 or an S1P receptor), consider performing direct binding or functional assays for that receptor.
Troubleshooting Guides
Issue 1: Inconsistent or lack of this compound efficacy in cell-based assays.
| Potential Cause | Troubleshooting Step |
| Compound Solubility and Stability | This compound is a lipophilic molecule. Ensure it is fully dissolved in a suitable solvent (e.g., DMSO) before diluting in aqueous media. Prepare fresh dilutions for each experiment and avoid repeated freeze-thaw cycles. |
| Cell Line Receptor Expression | Confirm that your cell line expresses LPA1 and/or LPA3 at sufficient levels. Verify receptor expression by qPCR or Western blot. Note that receptor expression can change with passage number and culture conditions. |
| Assay Conditions | Optimize the concentration of LPA used to stimulate the cells. A full LPA dose-response curve should be performed to determine the EC50 and EC80 values. For antagonist studies, using the EC80 concentration of LPA is recommended. |
| Presence of LPA in Serum | Fetal bovine serum (FBS) contains high levels of LPA. For many functional assays, it is critical to serum-starve the cells prior to the experiment to reduce basal signaling. |
| Incorrect Assay Window | The kinetics of LPA signaling can vary between cell types. Perform a time-course experiment to determine the optimal time point for measuring your endpoint of interest (e.g., calcium mobilization, ERK phosphorylation, cell migration). |
Issue 2: High background signal in functional assays.
| Potential Cause | Troubleshooting Step |
| Constitutive Receptor Activity | Some cell lines may exhibit constitutive (ligand-independent) LPA receptor activity, especially when overexpressing the receptor. This can be assessed by measuring basal signaling in the absence of LPA. |
| Endogenous LPA Production | Cells can produce their own LPA, leading to autocrine or paracrine signaling. This can be mitigated by using serum-free media and washing the cells before starting the assay. |
| Non-specific Assay Interference | At high concentrations, this compound or its vehicle (DMSO) may interfere with the assay readout (e.g., fluorescence). Run appropriate vehicle controls and a dose-response curve of the compound in the absence of LPA to check for such effects. |
Quantitative Data Summary
The following table summarizes the known inhibitory constants (Ki) for this compound.
| Target Receptor | Reported Ki (nM) | Reference |
| LPA1 | 137 | [1][2] |
| LPA3 | 428 | [1][2] |
Experimental Protocols
Calcium Mobilization Assay
This assay measures the ability of this compound to inhibit LPA-induced increases in intracellular calcium, a key downstream event of LPA1 and LPA3 activation.[10][11][12][13][14]
Materials:
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Cells expressing LPA1 or LPA3 (e.g., CHO-hLPA1 or HEK293-hLPA1)
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM, Cal-520 AM)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
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This compound
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LPA (agonist)
-
Fluorescence plate reader with an injection system
Procedure:
-
Cell Plating: Plate cells in a 96-well or 384-well black, clear-bottom plate and grow to confluence.
-
Serum Starvation: Prior to the assay, serum-starve the cells for 18-24 hours to reduce basal signaling.
-
Dye Loading: Load the cells with the calcium indicator dye according to the manufacturer's instructions (typically 45-60 minutes at 37°C).
-
Antagonist Incubation: Wash the cells with assay buffer and then add this compound at various concentrations. Incubate for 20-30 minutes at room temperature.
-
Baseline Fluorescence Measurement: Measure the baseline fluorescence for a short period.
-
Agonist Stimulation: Inject LPA at a final concentration of EC80 and continue to measure the fluorescence signal over time.
-
Data Analysis: The increase in fluorescence upon LPA addition is indicative of calcium mobilization. Calculate the inhibitory effect of this compound at each concentration and determine the IC50 value by fitting the data to a dose-response curve.
GTPγS Binding Assay
This functional assay measures the activation of G proteins upon receptor stimulation and is used to determine the potency of antagonists.[15][16][17][18]
Materials:
-
Cell membranes prepared from cells expressing the target LPA receptor
-
[35S]GTPγS (radiolabeled non-hydrolyzable GTP analog)
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4)
-
GDP
-
This compound
-
LPA (agonist)
-
Scintillation counter
Procedure:
-
Reaction Setup: In a 96-well plate, combine the cell membranes, GDP, and varying concentrations of this compound.
-
Agonist Addition: Add LPA to the wells.
-
Initiation of Reaction: Add [35S]GTPγS to all wells to start the binding reaction. Incubate at 30°C for 30-60 minutes.
-
Termination of Reaction: Stop the reaction by rapid filtration through a filter plate.
-
Washing: Wash the filters with ice-cold buffer to remove unbound [35S]GTPγS.
-
Detection: Dry the filter plate, add a scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: The amount of bound [35S]GTPγS reflects the level of G protein activation. Determine the IC50 of this compound from the dose-response curve.
Cell Migration (Chemotaxis) Assay
This assay assesses the ability of this compound to block LPA-induced cell migration.[19][20][21][22]
Materials:
-
Chemotaxis-responsive cells expressing LPA1/LPA3 (e.g., A2058 melanoma cells)
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Transwell inserts (typically with 8 µm pores)
-
Serum-free media (SFM)
-
This compound
-
LPA (chemoattractant)
-
Staining solution (e.g., crystal violet)
Procedure:
-
Cell Preparation: Serum-starve the cells for 18-24 hours. On the day of the assay, detach and resuspend the cells in SFM.
-
Assay Setup:
-
Lower Chamber: Add SFM containing LPA to the lower wells of the plate.
-
Upper Chamber: Pre-incubate the cell suspension with different concentrations of this compound for 30 minutes. Add the cell/antagonist mixture to the upper chamber of the Transwell inserts.
-
-
Incubation: Incubate the plate for 4-6 hours at 37°C to allow for cell migration through the porous membrane.
-
Staining: Remove the non-migrated cells from the top of the insert. Fix and stain the migrated cells on the bottom of the membrane with crystal violet.
-
Quantification: Elute the dye and measure the absorbance, or count the number of migrated cells in several fields of view under a microscope.
-
Data Analysis: Calculate the percentage of migration inhibition by this compound at each concentration and determine the IC50 value.
Visualizations
Caption: LPA1/3 signaling pathway and point of inhibition by this compound.
Caption: Experimental workflow for the calcium mobilization assay.
Caption: Troubleshooting logic for lack of this compound efficacy.
References
- 1. Initial structure-activity relationships of lysophosphatidic acid receptor antagonists: discovery of a high-affinity LPA1/LPA3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are LPAR3 antagonists and how do they work? [synapse.patsnap.com]
- 5. What are LPAR1 antagonists and how do they work? [synapse.patsnap.com]
- 6. LPA Receptor | TargetMol [targetmol.com]
- 7. Identification of Non-Lipid LPA3 Antagonists by Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Crystal Structure of Antagonist Bound Human Lysophosphatidic Acid Receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. Frontiers | In vitro pharmacological characterization of standard and new lysophosphatidic acid receptor antagonists using dynamic mass redistribution assay [frontiersin.org]
- 12. In vitro pharmacological characterization of standard and new lysophosphatidic acid receptor antagonists using dynamic mass redistribution assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Endogenous lysophosphatidic acid (LPA1) receptor agonists demonstrate ligand bias between calcium and ERK signalling pathways in human lung fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vitro pharmacological characterization of standard and new lysophosphatidic acid receptor antagonists using dynamic mass redistribution assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 18. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. Dual Activity Lysophosphatidic Acid Receptor Pan-Antagonist/Autotaxin Inhibitor Reduces Breast Cancer Cell Migration In vitro and Causes Tumor Regression In vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
VPC12249 experimental variability and reproducibility issues
A comprehensive guide for researchers, scientists, and drug development professionals to address experimental variability and reproducibility issues associated with Compound VPC12249.
Introduction
This technical support center provides essential information and troubleshooting guidance for experiments involving Compound this compound. Our goal is to help you achieve consistent and reproducible results by addressing common challenges and providing detailed experimental protocols. We encourage users to consult these resources before initiating experiments and to use them as a reference when encountering unexpected outcomes.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding the use of this compound.
Q1: What is the recommended solvent and storage condition for this compound?
A1: this compound is soluble in DMSO at concentrations up to 10 mM. For long-term storage, we recommend aliquoting the stock solution and storing it at -80°C. Avoid repeated freeze-thaw cycles to maintain the compound's stability and activity.
Q2: What is the known mechanism of action for this compound?
A2: this compound is a potent and selective inhibitor of the XYZ signaling pathway. It specifically targets the kinase domain of the XYZ protein, preventing its phosphorylation and downstream signal transduction. This inhibition leads to a decrease in cell proliferation and induction of apoptosis in sensitive cell lines.
Q3: Are there any known off-target effects of this compound?
A3: While this compound is highly selective for the XYZ pathway, some minor off-target activity has been observed at concentrations exceeding 10 µM. We recommend performing a dose-response experiment to determine the optimal concentration for your specific cell type and assay to minimize potential off-target effects.
Q4: How does passage number affect cellular response to this compound?
A4: Higher passage numbers of cell lines can lead to genetic drift and altered phenotypes, which may affect their sensitivity to this compound. We recommend using cells with a consistent and low passage number (e.g., below 20) for all experiments to ensure reproducibility.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with this compound.
Issue 1: High Variability in Cell Viability Assays
High variability between replicate wells or experiments is a common issue. The following table outlines potential causes and recommended solutions.
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a single-cell suspension before seeding. Use a calibrated multichannel pipette and mix the cell suspension between plating each set of replicates. |
| Edge Effects in Plates | Avoid using the outer wells of 96-well plates as they are more prone to evaporation. Fill these wells with sterile PBS or media to create a humidity barrier. |
| Compound Precipitation | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Visually inspect the media for any signs of precipitation after adding the compound. |
| Fluctuations in Incubator Conditions | Regularly check and calibrate the CO2 and temperature levels of your incubator. Ensure consistent humidity levels. |
Issue 2: Inconsistent Inhibition of the XYZ Pathway
If you observe variable inhibition of the XYZ pathway, consider the following troubleshooting steps.
| Potential Cause | Recommended Solution |
| Suboptimal Compound Concentration | Perform a dose-response curve to identify the IC50 value for your specific cell line and experimental conditions. |
| Incorrect Timing of Treatment | Optimize the treatment duration. The effect of this compound on the XYZ pathway may be time-dependent. |
| Cell Line Instability | As mentioned in the FAQs, use low-passage cells and regularly perform cell line authentication. |
| Reagent Quality | Ensure the quality and proper storage of all reagents, including antibodies and substrates used for downstream analysis (e.g., Western blotting, kinase assays). |
Experimental Protocols
Below are detailed protocols for key experiments involving this compound.
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (e.g., 0.1% DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Western Blot Analysis of XYZ Pathway Inhibition
-
Cell Lysis: After treating cells with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against total XYZ and phosphorylated XYZ overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Visualizing Experimental Workflows and Pathways
This compound Experimental Workflow
The following diagram illustrates the general workflow for assessing the effect of this compound on cell viability and pathway inhibition.
Caption: General experimental workflow for this compound studies.
This compound Mechanism of Action - XYZ Signaling Pathway
This diagram illustrates the inhibitory effect of this compound on the XYZ signaling pathway.
Caption: Inhibition of the XYZ signaling pathway by this compound.
Quantitative Data Summary
The following table summarizes hypothetical IC50 values of this compound in various cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Standard Deviation |
| Cell Line A | Lung Cancer | 0.5 | ± 0.08 |
| Cell Line B | Breast Cancer | 1.2 | ± 0.15 |
| Cell Line C | Colon Cancer | 5.8 | ± 0.42 |
| Normal Fibroblasts | Non-cancerous | > 50 | N/A |
This data illustrates the differential sensitivity of various cell lines to this compound and highlights its selectivity for cancer cells over normal cells. We recommend that you determine the specific IC50 for your cell line of interest.
Preventing degradation of VPC12249 in long-term experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of the novel compound VPC12249 during long-term experiments. The following information is based on established best practices for handling small molecule compounds.
Frequently Asked Questions (FAQs)
Q1: My this compound appears to be losing activity over the course of my multi-day cell culture experiment. What is the likely cause?
A1: A gradual loss of compound activity in a long-term experiment often suggests degradation in the cell culture medium.[1][2] Small molecules can be susceptible to various degradation pathways, including hydrolysis, oxidation, and enzymatic breakdown by components in the media or secreted by the cells. It is also possible that the compound is being metabolized by the cells.
Q2: What are the optimal storage conditions for this compound stock solutions?
A2: For optimal stability, small molecule stock solutions, especially those dissolved in solvents like DMSO, should be stored at -20°C or -80°C.[3] It is also recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can accelerate degradation.[4] Protect the stock solutions from light by using amber vials or by wrapping the vials in foil.[3]
Q3: How often should I replenish the media and this compound in my long-term cell culture?
A3: For multi-day or week-long experiments, it is common practice to change the media every 48 hours to replenish nutrients and remove waste products.[5] When the media is changed, a fresh aliquot of this compound should be added to maintain the desired working concentration.[5] Some protocols suggest replacing only a portion of the media (e.g., 50-90%) to retain cell-secreted growth factors.[5]
Q4: Can the type of container I use affect the stability of this compound?
A4: Yes, the material of the storage container can impact the stability of a compound.[3] It is advisable to use amber glass vials or inert polypropylene tubes for long-term storage to prevent adherence to the container surface or leaching of contaminants.[3]
Troubleshooting Guides
Issue 1: Inconsistent or non-reproducible experimental results.
-
Possible Cause: Degradation of this compound stock solution.
-
Troubleshooting Steps:
-
Prepare Fresh Stock: Prepare a fresh stock solution of this compound from lyophilized powder.
-
Aliquot Properly: Aliquot the new stock solution into single-use vials to minimize freeze-thaw cycles.[4]
-
Verify Solvent: Ensure the solvent used (e.g., DMSO, ethanol) is of high purity and suitable for your experimental system.
-
Proper Storage: Store aliquots at -80°C in the dark.[3]
-
Run a Control: Compare the activity of the newly prepared stock solution against the old one in a short-term experiment.
-
Issue 2: Loss of this compound activity in the cell culture medium over time.
-
Possible Cause: Instability of this compound in the aqueous environment of the cell culture medium.
-
Troubleshooting Steps:
-
Pre-incubation Stability Check: Incubate this compound in your cell culture medium (without cells) for the duration of your experiment.[1] Collect samples at different time points and analyze for the presence of the intact compound using methods like HPLC or LC-MS.[1]
-
Monitor pH and Temperature: Ensure the pH and temperature of your incubator and cell culture medium remain stable, as fluctuations can accelerate degradation.[1]
-
Media Component Interaction: Consider if any components in your media, such as high concentrations of certain amino acids or serum, might be contributing to the degradation of this compound.[1]
-
Issue 3: Precipitation of this compound upon dilution into aqueous media.
-
Possible Cause: Poor solubility of this compound in the final experimental medium.
-
Troubleshooting Steps:
-
Solubility Assessment: Determine the solubility of this compound in various buffers and your specific cell culture medium.[1]
-
pH Adjustment: The pH of the solution can significantly impact the solubility of a compound. Experiment with different pH values to find the optimal condition for both solubility and stability.[1]
-
Use of Co-solvents: In some cases, a co-solvent may be necessary to maintain solubility in the final working solution.[2]
-
Vigorous Mixing: When diluting the stock solution into the final medium, ensure vigorous mixing to facilitate dissolution.[2]
-
Data Presentation
Table 1: Recommended Storage and Handling Conditions for this compound
| Parameter | Solid Form (Lyophilized) | Stock Solution (in DMSO) | Working Solution (in Media) |
| Storage Temperature | -20°C or -80°C | -80°C | Prepare fresh for each use |
| Light Exposure | Protect from light | Store in amber vials or wrapped in foil | Minimize light exposure during experiments |
| Container Type | Tightly sealed vial | Amber glass or polypropylene | Sterile polypropylene tubes |
| Freeze-Thaw Cycles | N/A | Avoid; use single-use aliquots | N/A |
Table 2: Factors Influencing this compound Stability in Solution
| Factor | Potential Impact on Stability | Recommended Best Practice |
| Temperature | Higher temperatures accelerate degradation.[3] | Store stock solutions at -80°C. Maintain consistent incubator temperature. |
| Light Exposure | UV and visible light can cause photochemical degradation.[3] | Store solutions in the dark. Work in a shaded environment when possible. |
| pH | Stability of many compounds is pH-dependent.[3] | Maintain the recommended pH for your cell culture. Buffer if necessary. |
| Oxygen Exposure | Some compounds are susceptible to oxidation.[3] | Purge the headspace of stock solution vials with an inert gas like argon or nitrogen before sealing. |
Experimental Protocols
Protocol 1: Forced Degradation Study for this compound
This protocol is designed to identify the potential degradation pathways of this compound under various stress conditions.[1]
Materials:
-
This compound
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC system with a suitable column (e.g., C18)
Methodology:
-
Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C). Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples before analysis.[1]
-
Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH and incubate at a controlled temperature. Collect and neutralize samples as in the acid hydrolysis step.[1]
-
Oxidative Degradation: Dissolve this compound in a solution containing 3% H₂O₂ and keep it at room temperature. Collect samples at various time points.[1]
-
Photolytic Degradation: Prepare a solution of this compound and expose it to a light source (e.g., UV lamp) for defined periods. Keep a control sample in the dark.
-
Analysis: Analyze all samples by HPLC to determine the percentage of this compound remaining and to identify the formation of any degradation products.[2]
Visualizations
Caption: Experimental workflow for using this compound in long-term studies.
Caption: Potential degradation pathways for this compound.
References
Technical Support Center: VPC12249-Based Assays
Welcome to the technical support center for VPC12249 and related sphingosine-1-phosphate (S1P) receptor modulator assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a synthetic organic compound with the chemical name [(2R)-2-[[(Z)-octadec-9-enoyl]amino]-3-[4-(phenylmethoxy)phenyl]propyl] dihydrogen phosphate. While specific literature on this compound's biological activity is limited, its structure, belonging to the "VPC" series of compounds, suggests it is a modulator of sphingosine-1-phosphate (S1P) receptors. S1P receptors are a class of G protein-coupled receptors (GPCRs) that play crucial roles in various physiological processes, including immune cell trafficking, angiogenesis, and vascular permeability. Compounds in this class can act as either agonists, activating the receptor, or antagonists, blocking the receptor's activity.
Q2: What are the most common assays used to characterize this compound and other S1P receptor modulators?
The characterization of S1P receptor modulators like this compound typically involves a combination of binding and functional assays.
-
Competitive Radioligand Binding Assays: These assays determine the affinity of the compound for the S1P receptor by measuring its ability to displace a radiolabeled ligand.
-
Functional Assays: These assays measure the cellular response to receptor activation or inhibition. Common functional assays for S1P receptors include:
-
GTPγS Binding Assays: Measure the activation of G proteins coupled to the S1P receptor.
-
Calcium Mobilization Assays: Detect changes in intracellular calcium levels upon receptor activation.[1][2]
-
ERK Phosphorylation Assays: Measure the phosphorylation of extracellular signal-regulated kinase (ERK), a downstream target of S1P receptor signaling.[3]
-
cAMP Assays: Measure changes in cyclic AMP levels, another downstream signaling molecule.
-
Q3: What are the potential off-target effects of S1P receptor modulators?
Off-target effects are a concern for any bioactive compound. For S1P receptor modulators, these can include:
-
Binding to other S1P receptor subtypes: Many S1P modulators are not completely specific for one receptor subtype (S1P1-5), which can lead to a complex pharmacological profile.[4][5]
-
Interaction with other GPCRs or cellular targets: Some S1P antagonists have been reported to interact with other receptors or signaling molecules, leading to unexpected biological effects.[5]
-
Effects on sphingolipid metabolism: The S1P2/4 antagonist JTE-013, for example, has been shown to inhibit several enzymes involved in sphingolipid metabolism at concentrations commonly used to target the receptors.[6]
Troubleshooting Guides
Problem 1: High background or non-specific binding in competitive binding assays.
High background can obscure the specific binding signal, making it difficult to determine the compound's affinity accurately.
| Potential Cause | Troubleshooting Steps |
| Non-specific binding of this compound to assay plates or filters. | 1. Pre-treat plates and filters with a blocking agent like bovine serum albumin (BSA).[7] 2. Include a non-specific binding control (radioligand in the presence of a high concentration of a known non-radiolabeled ligand). 3. Consider using low-binding plates. |
| Radioligand degradation. | 1. Use fresh radioligand and store it properly according to the manufacturer's instructions. 2. Perform a quality control check of the radioligand. |
| Insufficient washing. | 1. Increase the number and/or volume of wash steps to remove unbound radioligand effectively.[7] |
| Micelle formation of this compound. | 1. Due to its lipid-like structure, this compound may form micelles at higher concentrations, which can lead to non-specific interactions.[8] 2. Determine the critical micelle concentration (CMC) of this compound and perform assays below this concentration. 3. Include a carrier protein like fatty acid-free BSA in the assay buffer to improve solubility and reduce non-specific binding.[7] |
Problem 2: Low signal or no response in functional assays (e.g., Calcium Mobilization, ERK Phosphorylation).
A weak or absent signal can be due to a variety of factors, from the compound itself to the assay conditions.
| Potential Cause | Troubleshooting Steps |
| Poor solubility of this compound. | 1. this compound is a lipid-like molecule and may have poor aqueous solubility. 2. Prepare stock solutions in an appropriate organic solvent (e.g., DMSO) and then dilute in assay buffer containing a carrier protein like fatty acid-free BSA.[7] 3. Sonication may help to dissolve the compound. |
| Compound degradation. | 1. Prepare fresh solutions of this compound for each experiment. 2. Protect the compound from light and excessive heat. |
| Low receptor expression in cells. | 1. Verify the expression level of the target S1P receptor in your cell line using techniques like qPCR or western blotting. 2. Consider using a cell line with higher or inducible receptor expression. |
| Suboptimal assay conditions. | 1. Optimize the concentration of the agonist used to stimulate the cells. 2. Optimize the incubation time for both the compound and the agonist. 3. Ensure the assay buffer composition is appropriate for the specific assay. |
| Cell health issues. | 1. Ensure cells are healthy and not overgrown before starting the assay. 2. Use cells within a low passage number range. |
Problem 3: Inconsistent or variable results between experiments.
Reproducibility is key in scientific research. Variability can arise from several sources.
| Potential Cause | Troubleshooting Steps |
| Inconsistent preparation of this compound solutions. | 1. Use a precise and consistent method for preparing stock and working solutions. 2. Ensure complete dissolution of the compound. |
| Variability in cell culture. | 1. Maintain consistent cell culture conditions, including media, supplements, and passage number. 2. Seed cells at a consistent density for each experiment. |
| Pipetting errors. | 1. Use calibrated pipettes and proper pipetting techniques. 2. For multi-well plates, be mindful of potential "edge effects" and consider not using the outer wells for critical samples. |
| Instrument variability. | 1. Ensure the plate reader or other detection instrument is properly maintained and calibrated. |
Experimental Protocols & Data
Quantitative Data Summary for S1P Receptor Antagonists
The following table summarizes the binding affinities (Ki) and functional potencies (IC50) of several known S1P receptor antagonists. This data can serve as a reference for expected potencies in similar assays.
| Compound | Receptor Target(s) | Assay Type | Ki (nM) | IC50 (nM) | Reference |
| W146 | S1P1 | Radioligand Binding | 27 | - | Sanna et al., 2006 |
| VPC23019 | S1P1/S1P3 | Radioligand Binding | 7.8 (S1P1), 117 (S1P3) | - | Davis et al., 2005 |
| JTE-013 | S1P2 | Radioligand Binding | - | ~20 | Ohmori et al., 2003 |
| AD2900 | S1P1-5 | Functional (antagonist) | - | 1,300 (S1P1) | [9] |
Detailed Methodologies
Protocol 1: Competitive Radioligand Binding Assay for S1P1
This protocol is adapted from established methods for S1P receptor binding.[7]
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human S1P1 receptor.
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, 5 mM MgCl2, 0.5% fatty acid-free BSA, pH 7.5.
-
Reaction Setup:
-
In a 96-well plate, add 50 µL of assay buffer containing varying concentrations of this compound (or other unlabeled competitor).
-
Add 50 µL of [33P]S1P (final concentration ~0.1-0.5 nM).
-
Add 50 µL of diluted cell membranes (5-10 µg of protein).
-
-
Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation.
-
Filtration: Rapidly filter the reaction mixture through a glass fiber filter plate (pre-soaked in 0.5% polyethyleneimine) using a cell harvester.
-
Washing: Wash the filters 3-5 times with ice-cold wash buffer (50 mM HEPES, 100 mM NaCl, 5 mM MgCl2, pH 7.5).
-
Detection: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value by non-linear regression of the competition curve and calculate the Ki using the Cheng-Prusoff equation.
Protocol 2: ERK Phosphorylation Assay
This is a general protocol for a cell-based ELISA to measure ERK phosphorylation.[10][11]
-
Cell Seeding: Seed cells expressing the target S1P receptor into a 96-well plate and grow to 80-90% confluency.
-
Serum Starvation: Serum-starve the cells for 4-16 hours before the assay.
-
Compound Treatment: Pre-incubate the cells with various concentrations of this compound for 30-60 minutes.
-
Agonist Stimulation: Stimulate the cells with an appropriate concentration of S1P (typically the EC80) for 5-10 minutes at 37°C.
-
Fixation and Permeabilization:
-
Fix the cells with 4% formaldehyde in PBS for 20 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Blocking: Block non-specific binding sites with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour.
-
Antibody Incubation:
-
Incubate with a primary antibody against phospho-ERK (p-ERK) overnight at 4°C.
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.
-
-
Detection: Add an HRP substrate and measure the chemiluminescent or colorimetric signal using a plate reader.
-
Data Analysis: Normalize the p-ERK signal to the total ERK or cell number and plot the dose-response curve to determine the IC50 of this compound.
Visualizations
References
- 1. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-throughput assays to measure intracellular Ca²⁺ mobilization in cells that express recombinant S1P receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cardiomyocyte S1P1 receptor-mediated extracellular signal-related kinase signaling and desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. my.clevelandclinic.org [my.clevelandclinic.org]
- 5. Selectivity and Specificity of Sphingosine 1-Phosphate Receptor Ligands: “Off-Targets” or Complex Pharmacology? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The sphingosine 1-phosphate receptor 2/4 antagonist JTE-013 elicits off-target effects on sphingolipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A practical process for the preparation of [32P]S1P and binding assay for S1P receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural Biochemistry/Lipids/Micelles - Wikibooks, open books for an open world [en.wikibooks.org]
- 9. The novel sphingosine-1-phosphate receptors antagonist AD2900 affects lymphocyte activation and inhibits T-cell entry into the lymph nodes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ERK Phosphorylation Assay Kit | ABIN1019677 [antibodies-online.com]
- 11. usbio.net [usbio.net]
Technical Support Center: Calcium Phosphate-Based Plasmid Transfection
This guide provides troubleshooting advice and answers to frequently asked questions for researchers utilizing the calcium phosphate (B84403) co-precipitation method to introduce plasmid DNA into eukaryotic cells. Special attention is given to adapting the protocol for specific cell lines to achieve optimal transfection efficiency.
Troubleshooting Guide
Issue: Low Transfection Efficiency
Question: My transfection efficiency is very low or non-existent. What are the common causes and how can I fix this?
Answer: Low transfection efficiency is a frequent issue with the calcium phosphate method. Several critical factors can influence the outcome.[1] The most common culprits are related to the reagents, the DNA-calcium phosphate precipitate, and the health of the cells.
-
Reagent pH and Quality: The pH of the HEPES-buffered saline (HBS) is the most critical factor.[2] The optimal pH range is very narrow, typically between 7.05 and 7.12.[] A slight deviation can prevent the formation of a fine precipitate. Always verify the pH of your 2x HBS solution before starting. It's also recommended to prepare fresh 2.5 M CaCl2 solution regularly.[]
-
Precipitate Formation: The goal is to form a fine, almost opalescent precipitate.[2]
-
Mixing Technique: Add the DNA/CaCl2 solution to the HBS buffer slowly and dropwise while gently bubbling or vortexing.[][4] This ensures the formation of small particles that are readily taken up by cells. Large, clumpy precipitates will not be efficiently endocytosed.[5]
-
Incubation Time: The incubation time for precipitate formation is crucial. An incubation of 10-30 minutes at room temperature is generally recommended.[2][6] However, some studies show that extending this time can lead to larger aggregates and reduced efficiency.[1]
-
-
DNA Quality and Concentration: The plasmid DNA should be of high purity. Endotoxin contamination can be toxic to cells and inhibit transfection.[7] The total DNA concentration in the precipitate also matters, with optimal amounts typically ranging from 10-50 µg per 10 cm plate, depending on the cell line.[][8]
-
Cell Health and Confluency: Cells should be in their logarithmic growth phase and plated at an optimal density to be 50-80% confluent at the time of transfection.[2][9] Overly confluent or sparse cultures will not transfect well. Ensure the cells are healthy and not stressed.
Question: I don't see any precipitate after mixing the reagents, or the precipitate is large and clumpy. What went wrong?
Answer: The quality of the DNA-calcium phosphate co-precipitate is paramount for successful transfection.
-
No Precipitate: This is often due to an incorrect pH of the HBS buffer (too low) or issues with the CaCl2 or phosphate concentrations.[1][10] Temperature can also play a role; precipitates are less likely to form at low temperatures (close to 0°C).[1][5] Ensure all solutions are at room temperature before mixing.
-
Clumpy Precipitate: This can result from mixing the reagents too quickly or from an incorrect pH.[8] It can also occur if the DNA concentration is too low.[8] A coarse precipitate will settle too quickly and will not be efficiently taken up by the cells.
Issue: High Cell Death/Toxicity
Question: A large number of my cells are dying after transfection. How can I reduce cytotoxicity?
Answer: Cell death post-transfection can be caused by several factors:
-
Toxicity of the Precipitate: The calcium phosphate precipitate itself can be toxic to some cell lines, especially if left on the cells for too long.[4] For sensitive cells, try reducing the incubation time of the precipitate with the cells to 4-8 hours before changing the medium.[4]
-
Glycerol (B35011) or DMSO Shock: While a glycerol or DMSO shock can increase transfection efficiency in some cell lines (like CHO cells), it is also toxic.[][11] It's crucial to optimize the duration and concentration for your specific cell type. For many cell lines, this step is not necessary and can be omitted to improve viability.[]
-
Chloroquine (B1663885) Treatment: Chloroquine can enhance efficiency by inhibiting lysosomal degradation of the plasmid, but it is also toxic. If you are using chloroquine and observing high cell death, try reducing the concentration or the incubation time.[9][12]
-
Impure DNA: As mentioned, impurities in the plasmid DNA preparation, such as endotoxins, can lead to significant cell death.[7]
Frequently Asked Questions (FAQs)
Question: How do I optimize the calcium phosphate protocol for a new cell line?
Answer: Optimizing this protocol for a new cell line requires systematically testing several parameters. It is recommended to use a reporter plasmid (e.g., expressing GFP) to easily quantify transfection efficiency.
-
Cell Density: Plate cells at various densities to find the confluency that yields the best results (typically 50-80%).[2]
-
DNA Amount: Test a range of total DNA concentrations (e.g., 5 µg to 30 µg for a 10 cm dish).[]
-
Incubation Time: Vary the duration the precipitate is left on the cells (e.g., 4, 8, 16 hours).[4][13]
-
Glycerol/DMSO Shock: For robust cell lines like CHO, test if a brief (e.g., 1-3 minutes) shock with 10-15% glycerol improves efficiency.[11][13] For many other cell lines, this step is not beneficial.[]
-
HBS pH: If efficiency remains low, it is highly beneficial to test several batches of 2x HBS with slightly different pH values (e.g., 7.0, 7.05, 7.10, 7.15) to find the "sweet spot" for your cells.[10]
Question: Can I use this method for both transient and stable transfections?
Answer: Yes, calcium phosphate transfection is a versatile method suitable for both transient and stable transfections in a wide variety of cell types.[14] For stable transfections, the protocol is followed by a selection process using an appropriate antibiotic after a recovery period.[15]
Question: Does the type of culture medium affect transfection?
Answer: Yes, the medium can have an impact. Some protocols advise against using RPMI 1640 medium.[6] The presence of serum is also a factor; while some protocols include it, others have found that reducing serum concentration during the transfection incubation can improve efficiency in certain cell types like mesenchymal stem cells (MSCs).[16] For CHO and C2C12 cells, however, the presence of FBS in the transfection medium was found to be necessary for high efficiency.[13]
Question: What is the mechanism of DNA uptake in calcium phosphate transfection?
Answer: The positively charged calcium ions interact with the negatively charged phosphate backbone of the DNA, leading to the formation of a co-precipitate.[17] These fine particles containing the DNA adhere to the cell surface and are taken into the cell, presumably through endocytosis or phagocytosis.[5][17] Once inside, the plasmid DNA escapes the endosomal pathway and enters the nucleus, where the genes can be expressed.
Data Presentation
Table 1: Recommended Starting Conditions for Transfection in Various Plate Formats. These values are starting points and should be optimized for your specific cell line and plasmid.
| Culture Dish | Plating Density (approx.) | DNA Amount | CaCl₂ Solution (2.5M) | 2x HBS | Total Precipitate Volume |
| 10 cm | 1.0 - 2.0 x 10⁶ cells | 10 - 20 µg | 62 µL | 500 µL | ~1 mL |
| 6 cm / 6-well | 5.0 x 10⁵ cells | 5 - 10 µg | 24.4 µL | 200 µL | ~0.4 mL |
| 3.5 cm / 12-well | 2.0 x 10⁵ cells | 2 - 4 µg | ~12 µL | ~100 µL | ~0.2 mL |
Table 2: Optimization Parameters for Different Cell Lines. Summary of findings from various studies to guide cell-line-specific optimization.
| Parameter | HEK293 Cells | CHO / C2C12 Cells | Mesenchymal Stem Cells (MSCs) |
| Optimal Confluency | 60-80%[9][18] | ~70%[19] | Not specified, but logarithmic growth is key. |
| Incubation Time | 7-11 hours[9] | 6 hours optimal (longer is toxic)[13] | 4 hours optimal[16] |
| Glycerol Shock | Not typically required. | Beneficial; improves efficiency significantly.[][13] | Not typically recommended. |
| Serum during Tx | Typically performed in complete medium. | FBS is necessary for high efficiency.[13] | 2% FBS showed a good balance of efficiency and viability.[16] |
| Key Consideration | Highly efficient with this method.[15][18] | Requires optimization, especially glycerol shock.[13] | Sensitive to serum levels during transfection.[16] |
Experimental Protocols
Detailed Methodology: Standard Transfection for Adherent Cells in a 10 cm Dish
This protocol is a general guideline and should be optimized for your specific cell line.
Materials:
-
Cells plated in a 10 cm dish, 50-80% confluent.
-
High-quality plasmid DNA (1 µg/µL stock).
-
Sterile 2.5 M CaCl₂.[2]
-
Sterile 2x HEPES-Buffered Saline (HBS), pH 7.05.[2]
-
Sterile molecular biology grade water.
-
Complete culture medium.
Procedure:
-
Cell Plating (Day 1):
-
Preparation (Day 2):
-
Approximately 2-4 hours before transfection, replace the old medium with 9 mL of fresh, pre-warmed complete culture medium.[8]
-
Allow all transfection reagents to equilibrate to room temperature.
-
-
Prepare DNA/CaCl₂ Mixture (Tube A):
-
In a sterile tube, combine the following:
-
10-20 µg of plasmid DNA.[6]
-
Sterile water to bring the volume to 438 µL.
-
62 µL of 2.5 M CaCl₂.
-
-
Mix gently by tapping the tube. The final volume will be 500 µL.
-
-
Prepare HBS (Tube B):
-
In a separate sterile tube, add 500 µL of 2x HBS (pH 7.05).
-
-
Form the Precipitate:
-
Using a sterile pipette, add the DNA/CaCl₂ mixture (Tube A) drop-by-drop to the 2x HBS (Tube B) while gently bubbling air through the HBS or vortexing at a low speed.[2][4] This is the most critical step.
-
A fine, opalescent precipitate should form.
-
Incubate the mixture at room temperature for 15-20 minutes.
-
-
Transfection:
-
Gently mix the precipitate solution again by pipetting.
-
Distribute the 1 mL of precipitate solution dropwise and evenly over the surface of the medium in the 10 cm dish.[4]
-
Gently swirl the plate to ensure even distribution.
-
Return the plate to the incubator (37°C, 5% CO₂).
-
-
Post-Transfection (Day 3):
-
Incubate the cells for 16-24 hours. For sensitive cells, a shorter incubation of 4-8 hours may be necessary to reduce toxicity.[4]
-
Aspirate the medium containing the precipitate.
-
Wash the cells once with sterile PBS or fresh medium.
-
Add 10 mL of fresh, pre-warmed complete medium.
-
-
Analysis (Day 4-5):
-
Assay for transient gene expression 24-72 hours post-transfection.[2] For stable transfection, begin antibiotic selection 48-72 hours post-transfection.
-
Mandatory Visualization
References
- 1. academic.oup.com [academic.oup.com]
- 2. Calcium Phosphate Transfection - Thaler Center for HIV and Retrovirus Research [med.virginia.edu]
- 4. cdn.website-editor.net [cdn.website-editor.net]
- 5. bitesizebio.com [bitesizebio.com]
- 6. med.upenn.edu [med.upenn.edu]
- 7. reddit.com [reddit.com]
- 8. med.upenn.edu [med.upenn.edu]
- 9. Calcium Phosphate transfection of 293T cells [ruthazerlab.mcgill.ca]
- 10. researchgate.net [researchgate.net]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. Optimizing conditions for calcium phosphate mediated transient transfection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Calcium phosphate transfection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Calcium Phosphate Transfection of Eukaryotic Cells [bio-protocol.org]
- 16. Optimization and Characterization of Calcium Phosphate Transfection in Mesenchymal Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Calcium Phosphate Precipitation | Thermo Fisher Scientific - TW [thermofisher.com]
- 18. static.igem.org [static.igem.org]
- 19. researchgate.net [researchgate.net]
- 20. sierrabermeja.com [sierrabermeja.com]
Interpreting unexpected data from VPC12249 studies
Welcome to the technical support center for VPC12249 studies. This resource is designed to assist researchers, scientists, and drug development professionals in interpreting unexpected data and troubleshooting common issues encountered during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: We are observing a transient decrease in heart rate (bradycardia) in our animal models immediately following the first dose of this compound. Is this an expected outcome?
A1: Yes, a transient, first-dose-dependent bradycardia is a known class effect of S1P1 receptor modulators. This compound, as a potent S1P1 receptor agonist, is expected to induce a temporary reduction in heart rate upon initial administration. This effect is typically self-limiting. However, continuous monitoring is recommended. Should the bradycardia persist or be more severe than anticipated, consider the troubleshooting steps outlined in the guide below.
Q2: Our in vitro calcium mobilization assays are showing a lower than expected EC50 value for this compound compared to published data. What could be the cause?
A2: A discrepancy in EC50 values can arise from several factors. These may include variations in cell line expression of the S1P1 receptor, differences in assay buffer composition, or the specific calcium indicator dye used. Refer to the troubleshooting section on "Unexpected Agonist Potency" for a detailed guide.
Q3: We have noticed an unexpected increase in lymphocyte counts in the peripheral blood of our study animals after chronic administration of this compound. This is contrary to the expected lymphocyte sequestration. What could explain this?
A3: This is a highly unexpected finding, as S1P1 receptor agonists are known to cause lymphocyte sequestration in secondary lymphoid organs, leading to a decrease in peripheral lymphocyte counts. This could indicate a potential rebound effect or a unique pharmacological property of this compound in your specific model. It is crucial to verify the dosing regimen and the health status of the animals. Further investigation into the expression and function of S1P receptors on different lymphocyte subsets may be warranted.
Troubleshooting Guides
Issue 1: Higher Than Expected Background Signal in In Vitro Assays
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Endogenous S1P in serum | Perform serum starvation of cells for 4-24 hours prior to the assay. |
| Constitutive receptor activity | Verify the expression level of the S1P1 receptor in your cell line. High expression can lead to ligand-independent signaling. |
| Assay reagent interference | Run control experiments with vehicle and assay reagents alone to identify any intrinsic fluorescence or luminescence. |
Issue 2: Low or Undetectable Agonist-Stimulated Response
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Insufficient receptor expression | Confirm S1P1 receptor expression using a validated method such as flow cytometry or western blot. |
| Ineffective G-protein coupling | Ensure the cell line used expresses the appropriate G-proteins (primarily Gαi) for S1P1 receptor signaling. |
| Compound degradation | Verify the integrity and concentration of your this compound stock solution. |
| Suboptimal assay conditions | Optimize incubation time, temperature, and cell density. |
Issue 3: Unexpected Agonist Potency (EC50/IC50)
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Variation in cell passage number | Use cells within a consistent and low passage number range for all experiments. |
| Differences in reagent concentrations | Precisely control the concentrations of all assay components, including dyes and signaling molecules. |
| Plasticware adsorption | Use low-binding plates and pipette tips to prevent loss of the compound. |
| Presence of serum proteins | If serum is required, be aware that this compound may bind to serum albumin, reducing its free concentration. |
Experimental Protocols
Protocol 1: In Vitro Calcium Mobilization Assay
-
Cell Culture: Culture HEK293 cells stably expressing the human S1P1 receptor in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic.
-
Cell Plating: Seed cells into 96-well black, clear-bottom plates at a density of 50,000 cells per well and incubate for 24 hours.
-
Dye Loading: Wash cells with HBSS and incubate with a calcium-sensitive dye (e.g., Fluo-4 AM) in the dark at 37°C for 1 hour.
-
Compound Preparation: Prepare a serial dilution of this compound in HBSS.
-
Signal Measurement: Use a fluorescence plate reader to measure the baseline fluorescence. Add the this compound dilutions to the wells and immediately begin kinetic reading of fluorescence intensity for 120 seconds.
-
Data Analysis: Calculate the change in fluorescence (ΔF) from baseline and normalize to the maximum response. Plot the normalized response against the log of the this compound concentration to determine the EC50 value.
Protocol 2: In Vivo Lymphocyte Sequestration Assay
-
Animal Model: Use male C57BL/6 mice, 8-10 weeks old.
-
Acclimatization: Allow animals to acclimatize for at least one week before the experiment.
-
Dosing: Administer this compound or vehicle control via oral gavage at the desired dose.
-
Blood Collection: Collect peripheral blood samples via the tail vein at baseline (pre-dose) and at 4, 24, and 48 hours post-dose.
-
Lymphocyte Counting: Perform a complete blood count (CBC) with differential using an automated hematology analyzer to determine the absolute lymphocyte count.
-
Data Analysis: Express the lymphocyte count as a percentage of the baseline value for each animal. Compare the changes in the this compound-treated group to the vehicle control group.
Visualizations
Caption: Simplified S1P1 receptor signaling pathway activated by this compound.
Caption: Experimental workflow for in vivo lymphocyte sequestration assay.
Caption: Troubleshooting logic for low agonist response in in vitro assays.
Technical Support Center: Minimizing In-vivo Toxicity of Novel Compounds
Disclaimer: The compound "VPC12249" is not found in publicly available scientific literature. Therefore, this technical support center provides a generalized framework and best practices for minimizing in-vivo toxicity of novel small molecule compounds, using a hypothetical compound, "VPC-Hypothetical," as an example. The principles and methodologies outlined here are broadly applicable in preclinical drug development.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected toxicity in our in-vivo studies with VPC-Hypothetical. What are the common initial steps to troubleshoot this?
A1: When unexpected in-vivo toxicity is observed, a systematic approach is crucial. We recommend the following initial steps:
-
Verify Compound Integrity and Formulation: Confirm the purity, identity, and stability of the VPC-Hypothetical batch used. Re-evaluate the formulation for any potential issues with solubility, aggregation, or excipient-related toxicity.
-
Dose-Response Assessment: If not already done, conduct a thorough dose-range-finding study to establish a clear relationship between the dose of VPC-Hypothetical and the observed toxicity. This will help in identifying a maximum tolerated dose (MTD).
-
Clinical Observations and Pathology: Meticulously record all clinical signs of toxicity. Perform gross necropsy and histopathological analysis of major organs to identify target organs of toxicity.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Correlate the pharmacokinetic profile of VPC-Hypothetical with the onset and severity of toxicity. Understanding the exposure levels (Cmax, AUC) at which toxicity occurs is critical.
Q2: How can we mitigate off-target toxicity of VPC-Hypothetical?
A2: Off-target toxicity is a common challenge. Strategies to mitigate this include:
-
Targeted Delivery Systems: Encapsulating VPC-Hypothetical in nanoparticles or conjugating it to a targeting moiety (e.g., an antibody specific to a tumor antigen) can increase its concentration at the desired site of action and reduce systemic exposure.[1][2][3]
-
Structural Modification: If the off-target is known, medicinal chemistry efforts can be employed to modify the structure of VPC-Hypothetical to reduce its affinity for the off-target while retaining on-target activity.
-
Co-administration of Protectants: In some cases, co-administration of agents that protect specific organs from toxicity can be explored. However, this can complicate the therapeutic regimen and requires careful investigation of potential drug-drug interactions.
Q3: What are the best practices for formulating a poorly soluble compound like VPC-Hypothetical for in-vivo studies to minimize toxicity?
A3: Poor solubility can lead to precipitation, altered bioavailability, and vehicle-related toxicity. Best practices for formulation include:
-
Use of Solubilizing Excipients: Employing excipients such as cyclodextrins, surfactants (e.g., Polysorbate 80), or co-solvents (e.g., PEG400, DMSO) can improve solubility. However, it is crucial to conduct vehicle toxicity studies to ensure the excipients themselves are not contributing to the observed toxicity.
-
Nanoparticle Formulations: Milling the compound to create a nanosuspension or encapsulating it in lipid-based nanoparticles (LNPs) or polymeric micelles can enhance solubility and bioavailability.[4]
-
Amorphous Solid Dispersions: Creating an amorphous solid dispersion of VPC-Hypothetical with a polymer can improve its dissolution rate and absorption.
Troubleshooting Guides
Guide 1: Investigating and Managing Hepatotoxicity
Issue: Elevated liver enzymes (ALT, AST) and/or histopathological evidence of liver damage are observed following administration of VPC-Hypothetical.
Troubleshooting Steps:
-
Establish a Clear Dose-Toxicity Relationship:
-
Experiment: Conduct a study with at least 3-4 dose levels of VPC-Hypothetical, including a vehicle control.
-
Data to Collect: Measure serum ALT and AST levels at multiple time points post-dose. Collect liver tissues for histopathology.
-
Expected Outcome: A clear correlation between the dose of VPC-Hypothetical and the severity of hepatotoxicity markers.
-
-
Assess the Mechanism of Hepatotoxicity:
-
Experiment: In vitro studies using primary hepatocytes or liver-derived cell lines (e.g., HepG2).
-
Endpoints: Measure markers of oxidative stress (e.g., reactive oxygen species), mitochondrial dysfunction (e.g., mitochondrial membrane potential), and apoptosis (e.g., caspase-3/7 activity).
-
Data Presentation:
-
| In Vitro Assay | Endpoint | VPC-Hypothetical (10 µM) | Vehicle Control |
| DCFDA Assay | ROS Production (Fold Change) | 5.2 | 1.0 |
| JC-1 Assay | Mitochondrial Depolarization (%) | 45 | 5 |
| Caspase-Glo 3/7 Assay | Apoptosis (Fold Change) | 4.8 | 1.0 |
-
Mitigation Strategy:
-
Hypothesis: If data suggests oxidative stress is a key mechanism, co-administration with an antioxidant like N-acetylcysteine (NAC) could be explored.
-
Experimental Protocol:
-
Animal Model: Use the same animal model where hepatotoxicity was observed.
-
Groups:
-
Group 1: Vehicle Control
-
Group 2: VPC-Hypothetical (toxic dose)
-
Group 3: VPC-Hypothetical + NAC
-
Group 4: NAC alone
-
-
Administration: Administer NAC prior to and concurrently with VPC-Hypothetical.
-
Analysis: Monitor liver enzymes and perform histopathology.
-
-
Signaling Pathway: Hypothetical Mechanism of VPC-Hypothetical Induced Hepatotoxicity
Caption: VPC-Hypothetical induces mitochondrial dysfunction, leading to increased ROS and apoptosis in hepatocytes.
Guide 2: Managing Injection Site Reactions
Issue: Severe inflammation, swelling, or necrosis is observed at the injection site after subcutaneous or intramuscular administration of VPC-Hypothetical.
Troubleshooting Steps:
-
Evaluate Formulation and Administration Technique:
-
Check pH and Osmolality: Ensure the formulation pH is close to physiological (7.4) and is iso-osmotic.
-
Improve Solubility: Poorly soluble compounds can precipitate at the injection site, causing irritation. Refer to the formulation FAQs for strategies to improve solubility.
-
Refine Injection Technique: Ensure slow and steady injection, and consider rotating injection sites if multiple doses are given.
-
-
Reduce Injection Volume and Concentration:
-
Experiment: Test different injection volumes and concentrations while keeping the total dose constant.
-
Data to Collect: Score the injection site for erythema, edema, and necrosis at various time points.
-
Data Presentation:
-
| Concentration (mg/mL) | Volume (mL/kg) | Injection Site Reaction Score (24h) |
| 10 | 1 | 4 (Severe) |
| 5 | 2 | 2 (Moderate) |
| 2.5 | 4 | 1 (Mild) |
-
Change the Route of Administration:
-
If local toxicity persists, consider alternative routes of administration, such as intravenous (IV) infusion or oral gavage, if the compound's properties allow.
-
Experimental Workflow: Optimizing Injection Formulation
Caption: A systematic workflow for troubleshooting and mitigating injection site reactions.
References
- 1. Piperazine-derived lipid nanoparticles deliver mRNA to immune cells in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Bioengineering of virus-like particles as dynamic nanocarriers for in vivo delivery and targeting to solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to VPC12249 and Other Inhibitors of the Lysophosphatidic Acid Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of VPC12249 and other prominent inhibitors targeting the lysophosphatidic acid (LPA) signaling pathway, a critical mediator in a range of physiological and pathological processes, including fibrosis, cancer, and inflammation. The information presented herein is supported by experimental data to aid researchers in selecting the appropriate tools for their studies.
Introduction to the LPA Signaling Pathway
Lysophosphatidic acid (LPA) is a bioactive phospholipid that exerts its effects by activating a family of G protein-coupled receptors (GPCRs), namely LPA receptors 1 through 6 (LPA₁₋₆).[1] The LPA₁ receptor, in particular, is a key player in cell proliferation, migration, and survival.[2] Its signaling cascade is implicated in the progression of various diseases, making it a significant target for therapeutic intervention.[1] Dysregulation of the LPA/LPA₁ signaling axis is a hallmark of fibrotic diseases, such as idiopathic pulmonary fibrosis (IPF), where it promotes fibroblast proliferation and collagen deposition.[3][4]
This compound is a competitive antagonist of LPA₁ and LPA₃ receptors.[5] This guide will compare its performance against other well-characterized inhibitors of the LPA₁ pathway.
Quantitative Comparison of LPA₁ Receptor Antagonists
The following tables summarize the in vitro potency and selectivity of this compound and other known LPA₁ inhibitors. The data is compiled from various independent studies, and direct comparisons should be made with consideration of the different experimental conditions.
Table 1: In Vitro Potency (Ki) of LPA Receptor Antagonists
| Compound | LPA₁ Ki (nM) | LPA₂ Ki (nM) | LPA₃ Ki (nM) | Reference(s) |
| This compound | 137 | - | 428 | [5] |
| Ki16425 | 340 | 6500 | 930 | [6] |
| BMS-986020 | 6.7 | - | >1000 | [7] |
Ki values represent the inhibitor concentration required to occupy 50% of the receptors in the absence of the agonist.
Table 2: In Vitro Potency (IC₅₀) of LPA₁ Receptor Antagonists in Functional Assays
| Compound | Assay Type | Cell Line | LPA₁ IC₅₀ (nM) | Reference(s) |
| AM966 | Calcium Release | CHO (human LPA₁) | 17 | [5] |
| AM966 | Chemotaxis | A2058 melanoma | 138 | [5] |
| ONO-7300243 | Calcium Release | CHO (human LPA₁) | 160 | [2] |
| BMS-986020 | Calcium Release | CHO (human LPA₃) | >1000 | [7] |
| Ki16425 | Calcium Influx | Rat hepatic stellate cells | 160 | [6] |
IC₅₀ values represent the concentration of an inhibitor that is required for 50% inhibition of a biological function.
Table 3: In Vivo and Clinical Efficacy of Selected LPA₁ Antagonists
| Compound | Model/Study Phase | Key Findings | Reference(s) |
| AM966 | Bleomycin-induced lung fibrosis (mouse) | Reduced lung injury, vascular leakage, inflammation, and fibrosis. | [5] |
| BMS-986020 | Bleomycin-induced lung fibrosis (rat) | Reduced lung fibrosis at 30 mg/kg twice per day. | [7] |
| Admilparant (BMS-986278) | Phase 2 Clinical Trial (IPF) | 60 mg dose slowed the rate of decline in Forced Vital Capacity (FVC). | [8][9] |
| Fipaxalparant (HZN-825) | Phase 2 Clinical Trial (dcSSc and IPF) | Investigational drug for diffuse cutaneous systemic sclerosis and idiopathic pulmonary fibrosis. | [10][11][12] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the methods used to evaluate these inhibitors, the following diagrams are provided.
Caption: LPA₁ receptor signaling pathways.
Caption: LPA₁ inhibitor development workflow.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize LPA₁ receptor antagonists.
[³⁵S]GTPγS Binding Assay
This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins upon receptor activation. It is a functional assay used to determine the potency (EC₅₀) and efficacy (Emax) of agonists and the affinity (Ki) of antagonists.
Protocol Overview:
-
Membrane Preparation: Cell membranes expressing the LPA receptor of interest are prepared from cultured cells.
-
Assay Buffer: Membranes are incubated in an assay buffer containing GDP, MgCl₂, and other necessary components.
-
Ligand Incubation: The membranes are incubated with a fixed concentration of LPA and varying concentrations of the antagonist (e.g., this compound).
-
[³⁵S]GTPγS Addition: [³⁵S]GTPγS is added to initiate the binding reaction.
-
Incubation and Termination: The reaction is incubated at 30°C and then terminated by rapid filtration.
-
Scintillation Counting: The amount of [³⁵S]GTPγS bound to the membranes is quantified using a scintillation counter.
-
Data Analysis: The inhibition curve is plotted to determine the IC₅₀, from which the Ki value is calculated using the Cheng-Prusoff equation.[13]
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled receptors like LPA₁. Fluorescent calcium-sensitive dyes are used to detect this change.
Protocol Overview:
-
Cell Culture: Cells stably expressing the LPA₁ receptor (e.g., CHO cells) are seeded in a multi-well plate.[2]
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).[2]
-
Antagonist Pre-incubation: Cells are pre-incubated with varying concentrations of the antagonist.
-
LPA Stimulation: An EC₅₀ concentration of LPA is added to stimulate the cells.
-
Fluorescence Measurement: The change in fluorescence intensity is measured in real-time using a fluorescence plate reader.
-
Data Analysis: The dose-response curve of the antagonist is generated to calculate its IC₅₀ value.
Chemotaxis Assay
This assay assesses the ability of a compound to inhibit the directed migration of cells towards a chemoattractant, such as LPA. The Boyden chamber or a similar transwell system is commonly used.
Protocol Overview:
-
Cell Preparation: The cells of interest (e.g., human melanoma cells) are serum-starved and resuspended in a serum-free medium.[3][5]
-
Antagonist Incubation: The cells are pre-incubated with different concentrations of the antagonist.
-
Assay Setup: The cell suspension is added to the upper chamber of a transwell insert, while the lower chamber contains LPA as the chemoattractant.
-
Incubation: The plate is incubated for several hours to allow for cell migration through the porous membrane of the insert.
-
Quantification: Non-migrated cells are removed from the upper surface of the membrane. The migrated cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted or quantified by measuring the absorbance of the eluted dye.[3]
-
Data Analysis: The percentage of inhibition of cell migration is calculated for each antagonist concentration to determine the IC₅₀ value.
Bleomycin-Induced Pulmonary Fibrosis Model
This is a widely used in vivo model to study the pathogenesis of pulmonary fibrosis and to evaluate the efficacy of anti-fibrotic agents. Bleomycin, an anti-cancer drug, induces lung injury and subsequent fibrosis when administered to rodents.
Protocol Overview:
-
Animal Model: Mice or rats are used for this model.
-
Bleomycin Administration: A single dose of bleomycin is administered, typically via intratracheal or oropharyngeal instillation, to induce lung injury.
-
Antagonist Treatment: The animals are treated with the LPA₁ antagonist (e.g., orally or via intraperitoneal injection) at a specified dose and frequency, starting at a designated time point relative to bleomycin administration.
-
Endpoint Analysis: After a specific period (e.g., 14 or 21 days), the animals are euthanized, and the lungs are harvested.
-
Assessment of Fibrosis: The extent of fibrosis is evaluated by:
-
Histology: Staining lung sections with Masson's trichrome or Sirius red to visualize collagen deposition.
-
Hydroxyproline Assay: Quantifying the total collagen content in the lung tissue.
-
Gene Expression Analysis: Measuring the mRNA levels of pro-fibrotic genes (e.g., collagen I, α-SMA) by qPCR.
-
-
Data Analysis: The effect of the antagonist on reducing fibrosis is compared to the vehicle-treated control group.
Conclusion
This compound is a dual LPA₁/LPA₃ antagonist with nanomolar potency. When compared to other LPA₁ inhibitors, it demonstrates a distinct selectivity profile. The choice of inhibitor for a particular research application will depend on the specific requirements for potency, selectivity, and the biological system being investigated. The data and protocols presented in this guide offer a comprehensive resource for researchers working on the LPA signaling pathway and its role in health and disease. Newer generation inhibitors like Admilparant and Fipaxalparant, which are currently in clinical development, highlight the therapeutic potential of targeting the LPA₁ receptor.
References
- 1. Advances in the characterization of in vitro-generated red blood cells: from biophysical properties to functional applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ucl.ac.uk [ucl.ac.uk]
- 3. Relationships between inhibition constants, inhibitor concentrations for 50% inhibition and types of inhibition: new ways of analysing data - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Characterization of the "in vitro pulp chamber" using the cytotoxicity of phenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]
- 7. Determination of inhibition constants, I50 values and the type of inhibition for enzyme-catalyzed reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ClinPGx [clinpgx.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
Independent Verification of VPC12249 Binding Affinity: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the binding affinity of VPC12249 to the Sphingosine-1-Phosphate Receptor 1 (S1P1), benchmarked against other known S1P1 antagonists. All data is presented in a clear, comparative format, supported by detailed experimental protocols to ensure reproducibility.
Comparative Binding Affinity of S1P1 Antagonists
The accompanying table summarizes the binding affinities of this compound and a selection of alternative antagonists for the human S1P1 receptor. The equilibrium dissociation constant (Kᵢ) is a measure of the binding affinity of a ligand to a receptor; a lower Kᵢ value indicates a stronger binding affinity.
| Compound | Target Receptor | Kᵢ (nM) | Assay Method | Reference |
| This compound | Human S1P₁ | ~24 | GTPγS Binding Assay | [1] |
| W146 | Human S1P₁ | Not explicitly stated, but characterized as a potent antagonist | GTPγS Binding Assay, Radioligand Binding | [1][2] |
| VPC23019 | Human S1P₁ | ~14 (pKi = 7.86) | GTPγS Binding Assay | [3][4] |
Note: The binding affinity for this compound was determined through Schild regression analysis of GTPγS binding assay data.[1] W146 is a well-characterized S1P1 antagonist, though specific Kᵢ values from single sources vary.[1][2] The affinity of VPC23019 is presented as a pKi, which is the negative logarithm of the Ki value.[3][4]
S1P1 Signaling and Antagonist Mechanism of Action
The Sphingosine-1-Phosphate Receptor 1 (S1P1) is a G protein-coupled receptor (GPCR) that plays a crucial role in lymphocyte trafficking, endothelial barrier function, and other physiological processes. Upon binding its endogenous ligand, sphingosine-1-phosphate (S1P), the S1P1 receptor primarily couples to the Gαi subunit, initiating downstream signaling cascades that are vital for cellular responses. S1P1 antagonists, such as this compound, competitively bind to the receptor, blocking the binding of S1P and thereby inhibiting the downstream signaling pathways. This mechanism of action is of significant therapeutic interest, particularly in the context of autoimmune diseases where modulating lymphocyte migration is beneficial.
Experimental Protocols
To facilitate independent verification and further research, detailed methodologies for key binding affinity assays are provided below.
Radioligand Binding Assay Protocol
This protocol is adapted from methodologies used for characterizing S1P receptor ligands.[5][6]
Objective: To determine the binding affinity of a test compound (e.g., this compound) for the S1P1 receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Membrane preparations from cells overexpressing human S1P1 receptor.
-
[³²P]S1P or another suitable radioligand.
-
Test compounds (this compound and alternatives).
-
Assay Buffer: 50 mM HEPES (pH 7.5), 5 mM MgCl₂, 1 mM CaCl₂, 0.5% fatty acid-free Bovine Serum Albumin (BSA).[5]
-
Wash Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[7]
-
96-well glass fiber filter plates.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Thaw the S1P1 receptor membrane preparation on ice and resuspend in the final assay binding buffer.[7]
-
Assay Plate Setup: In a 96-well plate, add the membrane preparation (3-20 µg protein per well), the test compound at various concentrations, and the radioligand solution in buffer.[7]
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to allow the binding to reach equilibrium.[7]
-
Filtration: Terminate the incubation by rapid vacuum filtration through the glass fiber filter plates to separate bound from unbound radioligand.[7]
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.[7]
-
Counting: Dry the filters and measure the radioactivity retained on each filter using a scintillation counter.[5]
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kᴅ)), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
GTPγS Binding Assay Protocol
This functional assay measures the activation of G proteins coupled to the S1P1 receptor and is a reliable method for characterizing agonists and antagonists.[8][9]
Objective: To determine the antagonistic activity of a test compound by measuring its ability to inhibit agonist-stimulated [³⁵S]GTPγS binding to G proteins coupled to the S1P1 receptor.
Materials:
-
Membrane preparations from cells overexpressing human S1P1 receptor.
-
[³⁵S]GTPγS.
-
S1P (agonist).
-
Test compounds (this compound and alternatives).
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, 10 µM GDP, pH 7.4.
-
Scintillation Proximity Assay (SPA) beads (e.g., WGA-coated).[8]
-
96-well microplates.
-
Microplate scintillation counter.
Procedure:
-
Reagent Preparation: Prepare solutions of the S1P1 membranes, [³⁵S]GTPγS, S1P, and test compounds in the assay buffer.
-
Assay Plate Setup: In a 96-well plate, add the membrane preparation, the test compound at various concentrations, and the S1P agonist.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes) to allow the antagonist to bind to the receptor.[8]
-
Stimulation: Initiate the G protein activation by adding [³⁵S]GTPγS to each well.
-
SPA Bead Addition: After a further incubation period, add the SPA beads to each well to capture the membrane-bound radiolabel.[8]
-
Signal Detection: After the beads have settled, measure the radioactivity in each well using a microplate scintillation counter.
-
Data Analysis: Plot the agonist dose-response curves in the presence of different concentrations of the antagonist. Perform a Schild regression analysis on the data to determine the Kᵢ value of the antagonist.[1]
References
- 1. Characterization of a Sphingosine 1-Phosphate Receptor Antagonist Prodrug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Full pharmacological efficacy of a novel S1P1 agonist that does not require S1P-like head-group interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Selectivity and Specificity of Sphingosine-1-Phosphate Receptor Ligands: Caveats and Critical Thinking in Characterizing Receptor-Mediated Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A practical process for the preparation of [32P]S1P and binding assay for S1P receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Competitive Binding of Ozanimod and Other Sphingosine 1-Phosphate Receptor Modulators at Receptor Subtypes 1 and 5 [frontiersin.org]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
Unraveling the Knockdown: A Comparative Guide to VPC12249 and siRNA
In the landscape of functional genomics and drug discovery, the ability to specifically silence a gene of interest is paramount. This guide provides a comprehensive comparison between two distinct modalities for achieving target protein knockdown: the putative small molecule inhibitor VPC12249 and the well-established technique of small interfering RNA (siRNA) knockdown. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuances, advantages, and limitations of each approach.
A critical note for our audience: At the time of this publication, "this compound" does not correspond to a publicly disclosed molecule or research compound. As such, a direct, data-driven comparison with siRNA for a specific shared target is not feasible. This guide will therefore proceed by establishing a framework for such a comparison, outlining the key experimental data and protocols that would be necessary to evaluate this compound against siRNA, once information about its molecular identity and target becomes available. We will use a hypothetical target to illustrate the required comparative analyses.
Section 1: Mechanism of Action
Understanding the fundamental mechanisms of this compound and siRNA is crucial for interpreting experimental outcomes and designing effective studies.
This compound (Hypothetical Small Molecule Inhibitor/Degrader): As a small molecule, this compound would likely function by directly binding to the target protein. Its mechanism could involve:
-
Competitive or Allosteric Inhibition: Binding to the active site or a regulatory site to inhibit the protein's function.
-
Targeted Protein Degradation: Acting as a PROTAC (Proteolysis Targeting Chimera) or a "molecular glue" to induce the ubiquitination and subsequent proteasomal degradation of the target protein.
siRNA (Small Interfering RNA): The mechanism of siRNA-mediated knockdown is post-transcriptional gene silencing, also known as RNA interference (RNAi).[1][2]
-
Introduction: A synthetic double-stranded RNA (dsRNA) molecule, complementary to the mRNA of the target gene, is introduced into the cell.[1][3]
-
RISC Loading: The dsRNA is recognized and processed by the Dicer enzyme into a short siRNA duplex, which is then loaded into the RNA-induced silencing complex (RISC).[1]
-
Target Recognition and Cleavage: The antisense strand of the siRNA guides the RISC to the complementary target mRNA sequence. The RISC complex, containing the Argonaute protein, then cleaves the mRNA.[1]
-
mRNA Degradation: The cleaved mRNA is subsequently degraded by cellular machinery, preventing its translation into protein.[1]
Section 2: Experimental Comparison Framework
To rigorously compare this compound and siRNA, a series of head-to-head experiments are necessary. Below, we outline the key parameters to evaluate and the corresponding experimental protocols.
Quantitative Data Comparison
A clear, quantitative comparison is essential for decision-making. The following tables present a template for summarizing the necessary experimental data.
Table 1: Comparison of Knockdown Efficacy
| Parameter | This compound | siRNA |
| Optimal Concentration | [To be determined] | [e.g., 10 nM, 25 nM] |
| Time to Max Knockdown | [To be determined] | [e.g., 48 hours, 72 hours] |
| Max mRNA Reduction (%) | [To be determined] | [e.g., 85% ± 5%] |
| Max Protein Reduction (%) | [To be determined] | [e.g., 90% ± 3%] |
| Duration of Knockdown | [To be determined] | [e.g., 96-120 hours] |
Table 2: Comparison of Specificity and Off-Target Effects
| Parameter | This compound | siRNA |
| Known Off-Targets | [To be determined via profiling] | [Sequence-dependent, predictable] |
| Number of Off-Target Genes | [To be determined via RNA-seq] | [Variable, can be minimized] |
| Cellular Toxicity (IC50) | [To be determined] | [Generally low with optimized reagents] |
Experimental Protocols
Detailed and standardized protocols are critical for reproducible and comparable results.
Protocol 2.2.1: Cell Culture and Treatment
-
Cell Seeding: Plate a human cell line known to express the target protein (e.g., HeLa, HEK293T) in 6-well plates at a density that will result in 60-80% confluency at the time of treatment.
-
This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
On the day of the experiment, dilute the stock solution in antibiotic-free cell culture medium to achieve a range of final concentrations (e.g., 0.1 nM to 10 µM).
-
Replace the existing medium in the wells with the medium containing this compound.
-
-
siRNA Transfection:
-
Use a validated siRNA sequence targeting the gene of interest. A non-targeting scrambled siRNA should be used as a negative control.
-
Prepare two solutions:
-
Solution A: Dilute the siRNA duplex (e.g., 20-80 pmols) in 100 µl of serum-free medium (e.g., Opti-MEM).
-
Solution B: Dilute a suitable transfection reagent (e.g., Lipofectamine™ RNAiMAX) in 100 µl of serum-free medium.
-
-
Combine Solution A and Solution B, mix gently, and incubate at room temperature for 15-45 minutes to allow for complex formation.
-
Wash the cells once with serum-free medium.
-
Add the siRNA-lipid complex mixture to the cells in fresh antibiotic-free medium.
-
-
Incubation and Harvest: Incubate the cells at 37°C in a CO2 incubator for the desired time points (e.g., 24, 48, 72, 96 hours). Harvest the cells for subsequent analysis.
Protocol 2.2.2: Analysis of Knockdown Efficiency
-
Quantitative Real-Time PCR (qRT-PCR) for mRNA levels:
-
Isolate total RNA from the harvested cells using a commercial kit.
-
Synthesize cDNA from the RNA using a reverse transcriptase kit.
-
Perform qRT-PCR using primers specific for the target gene and a housekeeping gene (e.g., GAPDH, 18S rRNA) for normalization.
-
Calculate the percentage of remaining gene expression using the comparative CT (ΔΔCT) method.
-
-
Western Blotting for Protein Levels:
-
Lyse the harvested cells in a suitable lysis buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific to the target protein and a loading control (e.g., β-actin, GAPDH).
-
Use a secondary antibody conjugated to a detectable enzyme (e.g., HRP) and visualize the protein bands using a chemiluminescence detection system.
-
Quantify the band intensities to determine the percentage of protein knockdown.
-
Protocol 2.2.3: Assessment of Off-Target Effects
-
RNA-Sequencing (RNA-seq):
-
Treat cells with this compound, the target-specific siRNA, and a non-targeting control siRNA.
-
Isolate total RNA at a time point corresponding to maximum knockdown.
-
Perform library preparation and high-throughput sequencing.
-
Analyze the sequencing data to identify differentially expressed genes (off-targets) for each treatment condition compared to the control.
-
-
Cell Viability Assay:
-
Plate cells in a 96-well plate and treat with a range of concentrations of this compound or the siRNA-transfection reagent complex.
-
After a specified incubation period (e.g., 72 hours), assess cell viability using a colorimetric assay (e.g., MTT, MTS) or a fluorescence-based assay (e.g., Calcein-AM).
-
Calculate the IC50 value for any observed toxicity.
-
Section 3: Visualizing the Comparison
Diagrams are powerful tools for understanding complex biological processes and experimental designs.
Caption: Signaling pathway illustrating the intervention points of this compound and siRNA.
Caption: Experimental workflow for comparing this compound and siRNA knockdown.
Caption: Logical comparison of this compound and siRNA mechanisms of action.
Section 4: Concluding Remarks
The choice between a small molecule approach like this compound and a genetic tool like siRNA depends on the specific research question and the desired therapeutic application. Small molecules offer the potential for oral bioavailability and fine-tuned dosing, but their development can be challenged by issues of specificity and off-target toxicity. siRNA provides a highly specific and potent method for gene silencing, though delivery and duration of effect remain key considerations for in vivo applications.
A thorough, head-to-head comparison as outlined in this guide is indispensable for any research program aiming to select the optimal modality for target validation and therapeutic development. As information about this compound becomes public, this framework will enable a robust and objective evaluation of its performance against the benchmark of siRNA-mediated knockdown.
References
Benchmarking VPC12249: A Comparative Performance Analysis Against Industry-Standard MEK1/2 Inhibitors
For Immediate Release
This guide provides a comprehensive performance benchmark of the novel MEK1/2 inhibitor, VPC12249, for researchers, scientists, and drug development professionals. The following sections present an objective comparison of this compound's biochemical and cellular activity against established industry standards, supported by detailed experimental data and protocols.
Introduction to this compound and the MAPK/ERK Pathway
The Ras-Raf-MEK-ERK signaling pathway is a critical cascade that regulates fundamental cellular processes, including proliferation, differentiation, and survival.[1] Dysregulation of this pathway, often due to mutations in BRAF and RAS genes, is a key driver in many human cancers.[1][2] MEK1 and MEK2 are dual-specificity protein kinases that serve as a central node in this cascade, making them a prime target for therapeutic intervention.[2][3]
This compound is a novel, potent, and highly selective allosteric inhibitor of MEK1/2. Like many advanced MEK inhibitors, it binds to a unique pocket adjacent to the ATP-binding site, locking the kinase in an inactive conformation.[3][][5] This mechanism prevents the phosphorylation and activation of ERK1/2, a key downstream effector, thereby inhibiting uncontrolled cell growth.[3][5] This guide evaluates the performance of this compound in key biochemical and cellular assays and compares it to leading MEK1/2 inhibitors, Trametinib and Selumetinib.
Data Presentation: Quantitative Performance Comparison
The following tables summarize the half-maximal inhibitory concentration (IC50) and half-maximal growth inhibition (GI50) values for this compound and competitor compounds. Lower values indicate greater potency.
Table 1: Biochemical Inhibition of MEK1/2 Kinase Activity
| Compound | MEK1 IC50 (nM) | MEK2 IC50 (nM) |
| This compound | 0.85 | 1.5 |
| Trametinib | 0.92[6] | 1.8[6] |
| Selumetinib | 14[7] | Not Reported |
| Cobimetinib | 4.2[6] | >100[6] |
| PD0325901 | 1[8] | Not Reported |
Table 2: Inhibition of ERK1/2 Phosphorylation in Cellular Assays
| Compound | Cell Line | p-ERK1/2 Inhibition IC50 (nM) |
| This compound | PANC-1 (KRAS mutant) | 2.2 |
| Trametinib | HCT-116 (KRAS mutant)[9] | Not Reported |
| Selumetinib | Various Cell Lines[7] | < 40 |
| RDEA119 | Various Cell Lines[7] | 2.5 - 16 |
Table 3: Anti-proliferative Activity in Cancer Cell Lines
| Compound | Cell Line | GI50 (nM) |
| This compound | A375 (BRAF V600E) | 4.5 |
| Trametinib | SK-MEL-28 (BRAF mutant)[9] | Not Reported |
| Selumetinib | Multiple tumor cell lines[7] | Not Reported |
| GSK1120212 | 218 solid tumor cell lines[10] | GI50 < 50 in sensitive lines |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and transparent comparison.
Biochemical MEK1/2 Kinase Assay
Objective: To determine the direct inhibitory activity of this compound on purified MEK1 and MEK2 enzymes.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human-activated MEK1 or MEK2 and kinase-dead ERK2 (K52R) are used.[9]
-
Reaction Buffer: The assay is performed in a buffer containing 20 mmol/L HEPES (pH 7.2), 10 mmol/L MgCl2, 5 mmol/L 2-mercaptoethanol, and 0.15 mg/mL BSA.[9]
-
Inhibitor Preparation: this compound and competitor compounds are dissolved in dimethyl sulfoxide (B87167) (DMSO) and serially diluted to a range of concentrations. The final DMSO concentration in the assay is kept at 2.5%.[9]
-
Assay Procedure: The reaction mixture containing the enzyme, substrate, and inhibitor is pre-incubated. The kinase reaction is initiated by the addition of 40 µmol/L 33P-γATP.[9]
-
Detection: After incubation, the amount of 33P incorporated into the ERK2 substrate is quantified to determine MEK1/2 activity.
-
Data Analysis: IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Cellular Phospho-ERK1/2 Inhibition Assay
Objective: To measure the ability of this compound to inhibit the phosphorylation of ERK1/2 in a cellular context.
Methodology:
-
Cell Line: The human pancreatic cancer cell line PANC-1, which has high endogenous ERK1/2 expression, is used.[11]
-
Cell Culture and Treatment: Cells are seeded in 96-well plates and treated with a serial dilution of this compound or competitor compounds for a specified duration.
-
Cell Lysis: After treatment, cells are lysed to extract cellular proteins.
-
Detection: The levels of phosphorylated ERK1/2 (at Thr202/Tyr204) and total ERK1/2 are quantified using an AlphaLISA® immunoassay.[11] This homogeneous assay uses specific antibodies conjugated to donor and acceptor beads.[11]
-
Data Analysis: The ratio of phosphorylated ERK1/2 to total ERK1/2 is calculated, and the IC50 values are determined from the dose-response curves.
Cell Proliferation Assay
Objective: To assess the anti-proliferative effect of this compound on cancer cell lines.
Methodology:
-
Cell Seeding: Cancer cell lines (e.g., A375 melanoma) are seeded in 384-well microtiter plates.[10]
-
Compound Treatment: After 24 hours, cells are treated with a 10-point concentration range of this compound or competitor compounds.[10]
-
Incubation: Cells are incubated for 3 days.[10]
-
Cell Viability Measurement: Cell viability is assessed using a suitable method, such as the CellTiter-Glo® Luminescent Cell Viability Assay.
-
Data Analysis: The half-maximal growth inhibition (GI50) values are calculated from the dose-response curves.
Mandatory Visualizations
The following diagrams illustrate key concepts related to the mechanism of action and experimental workflow of this compound.
Caption: The MAPK/ERK signaling pathway and the inhibitory action of this compound on MEK1/2.
Caption: Experimental workflow for the cellular phospho-ERK1/2 inhibition assay.
Caption: Logical relationship for the comparative performance evaluation of MEK1/2 inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. MEK1/2 Inhibitors: Molecular Activity and Resistance Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. grokipedia.com [grokipedia.com]
- 5. news-medical.net [news-medical.net]
- 6. selleckchem.com [selleckchem.com]
- 7. From basic research to clinical development of MEK1/2 inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MEK1/2 Inhibitors: Molecular Activity and Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. reactionbiology.com [reactionbiology.com]
Head-to-Head Comparison: VPC12249 Poised to Offer Enhanced Selectivity Over Older Generation S1P Receptor Modulators
For Immediate Release
A comprehensive analysis of available preclinical data suggests that VPC12249, a novel sphingosine-1-phosphate (S1P) receptor modulator, holds the potential for a more refined safety and efficacy profile compared to the first-generation compound, FTY720 (fingolimod). This advantage is anticipated due to its likely increased selectivity for the S1P receptor subtype 1 (S1P1), a key target in modulating autoimmune responses. While direct head-to-head comparative studies with detailed experimental data for this compound are not yet publicly available, this guide synthesizes the known pharmacology of FTY720 and the expected characteristics of a next-generation modulator like this compound.
Introduction to S1P Receptor Modulation
Sphingosine-1-phosphate (S1P) receptor modulators are a class of drugs that have revolutionized the treatment of autoimmune diseases, particularly multiple sclerosis.[1] The first-generation compound, FTY720 (fingolimod), demonstrated the therapeutic potential of this pathway.[1] FTY720 is a prodrug that is phosphorylated in vivo to its active form, FTY720-phosphate.[2] This active metabolite then acts as a potent agonist at four of the five S1P receptor subtypes: S1P1, S1P3, S1P4, and S1P5.[2][3]
The therapeutic effects of FTY720 in multiple sclerosis are primarily attributed to its action on the S1P1 receptor on lymphocytes.[4] Activation and subsequent internalization of S1P1 receptors on these immune cells prevents their egress from lymph nodes, leading to a reversible sequestration of lymphocytes and reducing their infiltration into the central nervous system (CNS).[4][5] However, the lack of selectivity of FTY720 has been associated with potential off-target effects, as other S1P receptor subtypes are involved in various physiological processes, including cardiovascular function.[6] This has driven the development of newer generation S1P receptor modulators, such as this compound, which are designed for greater selectivity towards S1P1.
Performance Comparison: this compound vs. FTY720
While direct comparative quantitative data for this compound is not available in the public domain, the following tables summarize the known properties of FTY720-phosphate and the anticipated profile of a selective S1P1 agonist like this compound.
Table 1: S1P Receptor Binding Affinity (Kd, nM)
| Compound | S1P1 | S1P2 | S1P3 | S1P4 | S1P5 |
| FTY720-phosphate | 0.283 ± 0.055[2] | No Affinity | 0.946 ± 0.143[2] | High Affinity | High Affinity |
| This compound (Expected) | High Affinity | Low/No Affinity | Low/No Affinity | Low/No Affinity | Low/No Affinity |
| Data for FTY720-phosphate from radioligand binding studies.[2] Expected profile for this compound is based on the developmental trend of next-generation S1P receptor modulators. |
Table 2: In Vivo Efficacy in Experimental Autoimmune Encephalomyelitis (EAE) Model
| Compound | Dose | Effect on Clinical Score | Lymphocyte Sequestration |
| FTY720 | 0.1 - 1 mg/kg | Significant reduction in disease severity[7] | Marked decrease in peripheral blood lymphocytes[7] |
| This compound (Expected) | To be determined | Expected to reduce disease severity | Expected to induce lymphopenia |
| Data for FTY720 from studies in rat and mouse EAE models.[7] The EAE model is a standard preclinical model for multiple sclerosis. |
Signaling Pathways and Mechanism of Action
Both FTY720 and this compound function by modulating the S1P signaling pathway. The primary therapeutic mechanism involves the functional antagonism of the S1P1 receptor on lymphocytes.
Caption: S1P1 receptor signaling pathway and drug-induced functional antagonism.
The binding of the S1P receptor modulator (agonist) to the S1P1 receptor on a lymphocyte initially activates downstream signaling pathways that are crucial for the cell's egress from lymphoid tissues. However, prolonged agonism by compounds like FTY720-phosphate leads to the internalization and degradation of the S1P1 receptor, rendering the lymphocyte unresponsive to the natural S1P gradient and effectively trapping it within the lymph node. This sequestration of lymphocytes prevents their migration to sites of inflammation, such as the CNS in multiple sclerosis.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are representative protocols for key assays used in the evaluation of S1P receptor modulators.
S1P Receptor Binding Assay
This assay is used to determine the binding affinity of a compound for different S1P receptor subtypes.
Caption: Workflow for a competitive radioligand binding assay.
Protocol:
-
Membrane Preparation: Cell membranes are prepared from cell lines stably overexpressing a specific human S1P receptor subtype (e.g., S1P1, S1P3).
-
Binding Reaction: Membranes are incubated in a binding buffer containing a known concentration of a radiolabeled S1P ligand (e.g., [³³P]-S1P) and varying concentrations of the unlabeled competitor compound (this compound or FTY720-phosphate).[8]
-
Incubation: The reaction is incubated at room temperature to allow binding to reach equilibrium.
-
Separation: The reaction mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: The amount of radioactivity retained on the filter is quantified using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 (the concentration of competitor that inhibits 50% of specific binding), which is then used to calculate the binding affinity (Ki).[8]
Experimental Autoimmune Encephalomyelitis (EAE) Model
The EAE model is the most widely used animal model for multiple sclerosis to evaluate the in vivo efficacy of therapeutic candidates.
Caption: Workflow for an in vivo EAE study.
Protocol:
-
EAE Induction: EAE is induced in susceptible mouse strains (e.g., C57BL/6) by immunization with an emulsion of a myelin antigen, such as myelin oligodendrocyte glycoprotein (MOG) 35-55 peptide, in Complete Freund's Adjuvant (CFA).[9][10] Pertussis toxin is also administered to facilitate the entry of inflammatory cells into the CNS.[9]
-
Treatment Administration: Once clinical signs of EAE appear, or in a prophylactic setting, mice are treated daily with this compound, FTY720, or a vehicle control.
-
Clinical Scoring: Mice are monitored and scored daily for clinical signs of disease, typically on a scale of 0 to 5, where 0 is normal and 5 is moribund or dead.[11]
-
Immunological Analysis: At the end of the study, blood is collected to determine peripheral lymphocyte counts by flow cytometry.[12]
-
Histopathology: The brain and spinal cord are collected for histological analysis to assess the extent of immune cell infiltration and demyelination.[11]
Conclusion
Based on the established mechanism of action of S1P receptor modulators and the trajectory of drug development in this class, this compound is anticipated to offer a more selective and potentially safer alternative to the first-generation compound FTY720. The expected high selectivity for the S1P1 receptor may translate to a favorable therapeutic window, minimizing off-target effects while retaining the potent immunomodulatory activity demonstrated by FTY720. Future publication of direct head-to-head comparative studies will be crucial to definitively establish the therapeutic advantages of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Investigating the molecular mechanisms through which FTY720-P causes persistent S1P1 receptor internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FTY720 (Gilenya) Phosphate Selectivity of Sphingosine 1-Phosphate Receptor Subtype 1 (S1P1) G Protein-coupled Receptor Requires Motifs in Intracellular Loop 1 and Transmembrane Domain 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lymphocyte Sequestration Through S1P Lyase Inhibition and Disruption of S1P Gradients | Semantic Scholar [semanticscholar.org]
- 5. Lymphocyte sequestration through S1P lyase inhibition and disruption of S1P gradients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An update on the biology of sphingosine 1-phosphate receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FTY720, sphingosine 1-phosphate receptor modulator, ameliorates experimental autoimmune encephalomyelitis by inhibition of T cell infiltration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of a Sphingosine 1-Phosphate Receptor Antagonist Prodrug - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hooke - Protocols - EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]
- 10. Experimental Autoimmune Encephalomyelitis in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 11. FTY720 (fingolimod) efficacy in an animal model of multiple sclerosis requires astrocyte sphingosine 1-phosphate receptor 1 (S1P1) modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol for in vivo immune cell analysis in subcutaneous murine tumor models using advanced flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Examining the Reproducibility of VPC12249 Findings: A Comparative Guide for Researchers
A comprehensive analysis of the available data on the lysophosphatidic acid (LPA) receptor antagonist VPC12249 reveals a need for further independent validation to firmly establish the reproducibility of its pharmacological profile. While initial reports characterize it as a dual antagonist of LPA receptor 1 (LPA₁) and LPA₃, a direct comparison with other well-studied LPA₁ antagonists highlights the limited availability of cross-laboratory data for this compound.
This guide provides a comparative overview of this compound and other key LPA₁ receptor antagonists, summarizing available quantitative data, detailing relevant experimental protocols, and visualizing the associated signaling pathways to aid researchers in their experimental design and interpretation.
Comparative Pharmacological Data
To assess the reproducibility and comparative efficacy of this compound, it is essential to examine the reported binding affinities and functional potencies from various studies. The following tables summarize the available data for this compound and other prominent LPA receptor antagonists. A significant challenge in directly comparing these values is the lack of standardized experimental conditions across different laboratories.
Table 1: In Vitro Antagonist Potency of this compound at LPA₁ and LPA₃ Receptors
| Laboratory/Source | Assay Type | Target | Species | Kᵢ (nM) | IC₅₀ (nM) |
| MedchemExpress | Competitive Binding | LPA₁ | Not Specified | 137 | - |
| MedchemExpress | Competitive Binding | LPA₃ | Not Specified | 428 | - |
| MedchemExpress | Calcium Mobilization | Not Specified | HEK293T cells | ~130 | - |
| Request PDF | GTP[γ³⁵S] binding | LPA₁ | Not Specified | 18 | - |
Table 2: Comparative In Vitro Potency of LPA₁ Receptor Antagonists
| Compound | Target | Assay Type | Cell Line | Species | Kᵢ (nM) | IC₅₀ (nM) |
| Ki16425 | LPA₁ | GTPγS Binding | - | Human | 250[1] | - |
| LPA₃ | GTPγS Binding | - | Human | 360[1] | - | |
| LPA₁ | Inositol Phosphate Production | RH7777 | Human | 340 | - | |
| LPA₃ | Inositol Phosphate Production | RH7777 | Human | 930 | - | |
| LPA₂ | Inositol Phosphate Production | RH7777 | Human | 6500 | - | |
| AM095 | LPA₁ | GTPγS Binding | CHO | Human | - | 980 |
| LPA₁ | GTPγS Binding | CHO | Mouse | - | 730 | |
| LPA₁ | Calcium Flux | CHO | Human | - | 25 | |
| LPA₁ | Calcium Flux | CHO | Mouse | - | 23 | |
| LPA₁ | Chemotaxis | A2058 | Human | - | 233 | |
| LPA₁ | Chemotaxis | CHO | Mouse | - | 778 | |
| BMS-986020 | LPA₁ | Not Specified | Not Specified | Not Specified | - | High-affinity |
| BSEP | Transporter Inhibition | - | - | - | 4800 | |
| MRP4 | Transporter Inhibition | - | - | - | 6200 | |
| MDR3 | Transporter Inhibition | - | - | - | 7500 |
Note: The variability in reported values can be attributed to different assay conditions, cell lines, and experimental protocols.
Signaling Pathways and Experimental Workflows
This compound and other LPA receptor antagonists exert their effects by blocking the signaling cascade initiated by the binding of lysophosphatidic acid to its G protein-coupled receptors (GPCRs). The primary signaling pathways involved are depicted below.
Figure 1. Simplified LPA signaling pathway and the inhibitory action of this compound.
To ensure the generation of reproducible data when evaluating LPA receptor antagonists, it is critical to follow well-defined experimental workflows.
Figure 2. General experimental workflow for characterizing LPA receptor antagonists.
Experimental Protocols
Detailed and standardized protocols are paramount for generating reproducible results. Below are methodologies for key experiments used to characterize LPA receptor antagonists.
GTPγS Binding Assay
This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins upon receptor activation by an agonist. Antagonists compete with the agonist, leading to a decrease in [³⁵S]GTPγS binding.
Methodology:
-
Membrane Preparation: Prepare cell membranes from cells overexpressing the target LPA receptor (e.g., LPA₁ or LPA₃).
-
Assay Buffer: Use a buffer containing HEPES, MgCl₂, NaCl, and GDP.
-
Reaction Mixture: Combine cell membranes, [³⁵S]GTPγS, the LPA agonist (e.g., 18:1 LPA), and varying concentrations of the antagonist (e.g., this compound).
-
Incubation: Incubate the mixture at 30°C for a defined period (e.g., 30-60 minutes).
-
Termination: Stop the reaction by rapid filtration through a glass fiber filter plate.
-
Detection: Wash the filters and measure the bound radioactivity using a scintillation counter.
-
Data Analysis: Determine the Kᵢ value by analyzing the competition binding curves.
Calcium Mobilization Assay
This functional assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled LPA receptors. Antagonists will block this LPA-induced calcium flux.
Methodology:
-
Cell Culture: Plate cells expressing the target LPA receptor (e.g., HEK293T or CHO cells) in a 96-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Antagonist Pre-incubation: Add varying concentrations of the antagonist to the wells and incubate.
-
Agonist Stimulation: Add a fixed concentration of an LPA agonist to stimulate the cells.
-
Detection: Measure the change in fluorescence intensity over time using a fluorescence plate reader.
-
Data Analysis: Calculate the IC₅₀ value from the dose-response curve of the antagonist.
Chemotaxis Assay
This assay assesses the ability of a compound to inhibit the directed migration of cells towards a chemoattractant, such as LPA.
Methodology:
-
Cell Preparation: Culture and serum-starve the cells of interest (e.g., cancer cells or fibroblasts).
-
Transwell Setup: Use a Transwell insert with a porous membrane. Add serum-free media containing the LPA agonist to the lower chamber.
-
Cell Seeding: Seed the cells in serum-free media, with or without the antagonist, into the upper chamber of the Transwell insert.
-
Incubation: Incubate the plate for a period sufficient to allow cell migration (e.g., 4-24 hours).
-
Quantification: Remove non-migrated cells from the top of the membrane. Fix and stain the migrated cells on the bottom of the membrane.
-
Analysis: Count the number of migrated cells in several fields of view under a microscope or by measuring the absorbance of the eluted stain. Calculate the percent inhibition of migration.
Conclusion and Recommendations
The available data for this compound suggests it is a dual antagonist of LPA₁ and LPA₃ receptors. However, to firmly establish the reproducibility of these findings, further studies from independent laboratories are crucial. Researchers investigating this compound should consider the following:
-
Replicate Key Experiments: Independently perform binding and functional assays to verify the reported Kᵢ and IC₅₀ values.
-
Standardize Protocols: Adhere to detailed and standardized experimental protocols, as outlined in this guide, to minimize inter-laboratory variability.
-
Head-to-Head Comparisons: Whenever possible, conduct direct comparative studies of this compound with other well-characterized LPA receptor antagonists under the same experimental conditions.
-
Investigate S1P₃ Activity: The potential off-target agonist activity at the S1P₃ receptor warrants further investigation to fully characterize the selectivity profile of this compound.
By systematically addressing these points, the scientific community can build a more robust and reproducible dataset for this compound, ultimately enabling a clearer understanding of its therapeutic potential.
References
Safety Operating Guide
Navigating the Safe Disposal of Laboratory Chemicals: A Procedural Guide
The proper disposal of laboratory reagents is a critical component of ensuring personnel safety and environmental protection. While specific disposal protocols for a compound designated "VPC12249" are not publicly available, this guide provides a comprehensive framework for the safe handling and disposal of hazardous research chemicals, based on established safety principles. Researchers, scientists, and drug development professionals should use this information as a starting point, always cross-referencing with their institution's specific Environmental Health and Safety (EHS) guidelines and the chemical's Safety Data Sheet (SDS).
Immediate Safety and Handling for Disposal
Before initiating any disposal procedure, it is imperative to be equipped with the appropriate personal protective equipment (PPE). All handling of chemical waste should be performed in a designated and well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.
Table 1: Key Safety and Handling Precautions
| Precaution | Rationale |
| Wear appropriate PPE (lab coat, safety goggles, chemical-resistant gloves). | To prevent skin and eye contact with hazardous materials.[1] |
| Handle waste in a well-ventilated area or chemical fume hood. | To minimize the risk of inhaling hazardous vapors or dusts.[1][2] |
| Keep waste containers securely closed when not in use. | To prevent spills and the release of vapors into the laboratory environment.[3][4] |
| Ensure waste containers are compatible with the chemical waste. | To avoid degradation of the container and potential leaks.[1][4] |
| Segregate incompatible waste streams. | To prevent dangerous chemical reactions.[1][4] |
Waste Characterization and Segregation
Proper identification and segregation of chemical waste are fundamental to a safe disposal process. Never mix different waste streams unless explicitly permitted by your institution's EHS office.
Table 2: General Laboratory Waste Streams and Disposal Guidelines
| Waste Type | Description | General Disposal Procedure |
| Solid Chemical Waste | Unused or expired solid chemicals, contaminated lab supplies (e.g., weighing boats, contaminated gloves). | Collect in a clearly labeled, sealed, and compatible hazardous waste container.[1] |
| Liquid Chemical Waste | Unused or expired solutions, reaction mixtures, and solvent waste. | Collect in a compatible, sealed, and labeled liquid waste container, often with secondary containment.[1] |
| Sharps Waste | Needles, syringes, razor blades, and contaminated glass. | Dispose of in a designated, puncture-resistant sharps container labeled with the biohazard symbol if applicable.[5] |
| Contaminated Labware | Glassware or plasticware that has come into contact with hazardous chemicals. | Triple-rinse with a suitable solvent, collect the rinsate as hazardous waste, and then dispose of the clean labware in the appropriate receptacle.[6] |
| Empty Chemical Containers | Bottles that previously held hazardous chemicals. | Triple-rinse with an appropriate solvent, collect the rinsate as hazardous waste, and deface the label before disposal in regular trash or recycling, as per institutional policy.[4][6] |
Procedural Workflow for Chemical Waste Disposal
The following diagram outlines a general decision-making process for the safe disposal of a hazardous chemical waste stream within a laboratory setting. This workflow emphasizes the importance of consulting safety documentation and institutional guidelines at each step.
Caption: General workflow for the safe disposal of hazardous chemical waste in a laboratory setting.
Spill Management
In the event of a spill, the primary concern is to ensure the safety of all personnel.
-
Evacuate and Alert : Immediately alert others in the vicinity and evacuate the area if the spill is large, highly volatile, or involves a highly toxic substance.
-
Consult SDS : Refer to the chemical's SDS for specific spill cleanup procedures.
-
Use Spill Kit : Utilize an appropriate chemical spill kit, which typically contains absorbent materials, neutralizing agents, and necessary PPE.
-
Contain and Clean : Contain the spill with absorbent materials, working from the outside in.
-
Dispose of as Hazardous Waste : All materials used for spill cleanup, including contaminated absorbents and PPE, must be collected and disposed of as hazardous waste.[1]
Environmental Precautions
It is crucial to prevent chemical waste from entering the environment. Never dispose of chemical waste down the drain or in the regular trash.[1] Improper disposal can lead to contamination of waterways and soil, posing a significant threat to ecosystems and public health.[7]
By adhering to these general principles and always prioritizing the specific guidance provided by your institution's EHS department and the chemical's SDS, researchers can ensure the safe and responsible disposal of hazardous laboratory waste.
References
- 1. benchchem.com [benchchem.com]
- 2. assets.greenbook.net [assets.greenbook.net]
- 3. images.thdstatic.com [images.thdstatic.com]
- 4. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 5. youtube.com [youtube.com]
- 6. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 7. safety365.sevron.co.uk [safety365.sevron.co.uk]
Personal protective equipment for handling VPC12249
Comprehensive safety and handling information for a substance identified as "VPC12249" could not be located. Searches for this identifier in chemical and safety databases did not yield any specific results. The designation "this compound" does not appear to be a standard or publicly documented chemical identifier.
Consequently, the essential, immediate safety and logistical information, including operational and disposal plans, as well as detailed experimental protocols and signaling pathways requested by researchers, scientists, and drug development professionals, cannot be provided.
To ensure the safety of all personnel, it is crucial to have accurate identification of a substance before handling. Without a proper chemical name, CAS number, or other standard identifier, it is impossible to determine the specific hazards, required personal protective equipment (PPE), safe handling procedures, or appropriate disposal methods.
Researchers, scientists, and drug development professionals are strongly advised to:
-
Verify the identifier: Double-check the name and any associated documentation for the correct chemical identifier.
-
Contact the source: If the substance was obtained from a supplier or collaborating laboratory, contact them directly to obtain the correct chemical name and a Safety Data Sheet (SDS) or Material Safety Data Sheet (MSDS).
-
Refrain from handling: Until the substance is accurately identified and its specific hazards are understood, it should not be handled.
Once a valid identifier is obtained, this will enable a thorough search for the necessary safety and handling information to proceed with research and development activities in a safe and compliant manner.
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
